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  • Product: 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane
  • CAS: 1216220-50-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane. Designed for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth look at the structural elucidation of this molecule through advanced spectroscopic prediction methodologies. In the absence of experimentally acquired data, this guide leverages high-fidelity computational models to forecast the NMR spectral characteristics, providing a valuable resource for synthetic chemists and structural analysts.

Introduction: The Structural Significance of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is a molecule featuring both an orthoester and an ether functional group. The orthoester, a trivalent carbon bonded to three alkoxy groups, and the ether linkage with an isopropyl group create a unique electronic and steric environment. Understanding the precise chemical shifts and coupling constants is crucial for confirming its synthesis and for predicting its reactivity and interaction in various chemical and biological systems. NMR spectroscopy is the premier analytical technique for providing this detailed structural information at the atomic level.

Methodology: In Silico NMR Spectral Prediction

The ¹H and ¹³C NMR chemical shifts and coupling constants presented in this guide were predicted using the online NMR prediction tool, NMRdb.org.[1][2][3][4][5] This platform utilizes a combination of algorithms, including machine learning and database-driven approaches, to provide accurate estimations of NMR parameters.[6] The prediction was performed using the chemical structure of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane, input as a SMILES string (CC(C)OCC(OC)(OC)OC).

Experimental Protocol for NMR Data Acquisition

While the data herein is predicted, an experimental approach to acquire the spectra would typically involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[7][8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.[9][10] A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[9]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

The predicted ¹H NMR spectrum of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is expected to show five distinct signals. The chemical environment of each proton determines its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling).

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments for 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

Atom LabelPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
a1.18Doublet6H-CH(CH₃ )₂
b3.63Septet1H-CH (CH₃)₂
c3.55Doublet2H-OCH₂ CH-
d4.83Triplet1H-OCH₂CH -
e3.29Singlet9H-C(OCH₃ )₃
Interpretation of the Predicted ¹H NMR Spectrum
  • Isopropyl Methyl Protons (a): The six protons of the two methyl groups in the isopropyl moiety are chemically equivalent and are predicted to resonate as a doublet at approximately 1.18 ppm. The doublet arises from coupling to the single proton on the adjacent methine group (b). The presence of two equivalent methyl groups can sometimes lead to non-equivalence due to steric hindrance or conformational effects, but in this flexible acyclic system, they are predicted to be equivalent.[11][12]

  • Isopropyl Methine Proton (b): The single proton of the isopropyl methine group is predicted to appear as a septet at around 3.63 ppm. This complex splitting pattern is due to coupling with the six neighboring methyl protons (a). The downfield shift compared to a typical alkane is due to the deshielding effect of the adjacent oxygen atom.[13][14][15]

  • Methylene Protons (c): The two protons of the methylene group are predicted to resonate as a doublet at approximately 3.55 ppm. This is due to coupling with the single proton of the adjacent methine group (d). These protons are adjacent to an oxygen atom, which causes a significant downfield shift.[13][14][15]

  • Methine Proton of the Ethane Backbone (d): This single proton, part of the orthoester, is predicted to be the most downfield non-methoxy proton at around 4.83 ppm, appearing as a triplet due to coupling with the two adjacent methylene protons (c). The strong deshielding is a result of being bonded to a carbon that is attached to three oxygen atoms.

  • Methoxy Protons (e): The nine protons of the three methoxy groups are all chemically equivalent due to free rotation around the C-O bonds. They are predicted to appear as a sharp singlet at approximately 3.29 ppm. Their chemical shift is in the typical range for methoxy groups on an orthoester.

Predicted ¹³C NMR Spectrum of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

The proton-decoupled ¹³C NMR spectrum is predicted to show six unique carbon signals, as each carbon atom is in a distinct chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

Atom LabelPredicted Chemical Shift (ppm)Assignment
122.1-CH(C H₃)₂
271.9-C H(CH₃)₂
368.3-OC H₂CH-
4110.1-OCH₂C H-
551.2-C(OC H₃)₃
6115.8-C (OCH₃)₃
Interpretation of the Predicted ¹³C NMR Spectrum
  • Isopropyl Methyl Carbons (1): The two methyl carbons of the isopropyl group are equivalent and are predicted to resonate at approximately 22.1 ppm, which is in the typical aliphatic region of a ¹³C NMR spectrum.[16][17]

  • Isopropyl Methine Carbon (2): This carbon, bonded to an oxygen atom, is shifted downfield to around 71.9 ppm. This is characteristic for carbons in an ether linkage.[14][15]

  • Methylene Carbon (3): The methylene carbon adjacent to the ether oxygen is predicted to appear at approximately 68.3 ppm. Its downfield shift is also due to the electronegative oxygen atom.[14][15]

  • Methine Carbon of the Ethane Backbone (4): This carbon is predicted to resonate at approximately 110.1 ppm. The significant downfield shift is due to its position between two oxygen atoms in the ether and orthoester functionalities.

  • Methoxy Carbons (5): The three equivalent methoxy carbons are predicted to have a chemical shift of around 51.2 ppm, a typical value for methoxy groups.

  • Orthoester Carbon (6): The quaternary carbon of the orthoester group is the most downfield carbon, predicted at approximately 115.8 ppm. This is due to the strong deshielding effect of being bonded to three oxygen atoms.

Visualization of Molecular Structure and Atom Numbering

To aid in the assignment of the NMR signals, the following diagram illustrates the structure of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane with the atom numbering used in the tables above.

Caption: Molecular structure of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane with atom numbering.

Conclusion

This in-depth technical guide provides a comprehensive prediction and analysis of the ¹H and ¹³C NMR spectra of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane. The predicted chemical shifts, multiplicities, and coupling constants are consistent with the known effects of the orthoester and ether functional groups on the electronic environment of the nuclei. This computationally derived data serves as a robust reference for the structural verification of this compound and as a valuable tool for researchers in the fields of synthetic chemistry and drug development. The methodologies outlined also provide a framework for the experimental acquisition and interpretation of NMR data for similar molecules.

References

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts.
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
  • PROSPRE - 1H NMR Predictor. (n.d.).
  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers.
  • Brainly. (2024, March 12). [FREE] Why do the two isopropyl methyl groups have different chemical shifts?
  • CASPRE - 13C NMR Predictor. (n.d.).
  • Colorado St
  • Mestrelab Research. (n.d.). Download NMR Predict.
  • nmrdb.org. (n.d.).
  • Bajpai, A. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai [Video]. YouTube.
  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra.
  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry.
  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra.
  • nmrdb.org. (n.d.). Predict all NMR spectra.
  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.
  • Canadian Science Publishing. (n.d.). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals.
  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups.
  • American Chemical Society. (n.d.). Carbon-13 NMR study of the effect of the polar character of substituents on p-.pi. conjugation in .alpha.,.beta.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Royal Society of Chemistry. (1973). Chemical shift and relaxation time studies of hydroxylic protons in dilute alcohol + water mixtures. J. Chem. Soc., Faraday Trans. 2.
  • Chemicalize. (n.d.).
  • ResearchGate. (n.d.).
  • Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin-Madison.
  • Chemicalize. (n.d.).
  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table.pdf.
  • Chemicalize. (n.d.).
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • nmrdb.org. (n.d.). Predict 1H proton NMR spectra.
  • ChemBio Office. (2017, November 30). Learn ChemBio Office Part 06 - Predicting NMR, Conversion between Names & Structures, Drawing Arrows [Video]. YouTube.
  • PubMed. (1989). 1H and 13C NMR analysis of some trichothecenes.
  • Nuclear Magnetic Resonance Facility, University of Ottawa. (2024, July 18). Useful links.
  • National Institute of Standards and Technology. (n.d.). Ethane, 1,1,1-trimethoxy-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Ethane, 1,1,1-trimethoxy-. In NIST Chemistry WebBook.
  • ETH Zurich. (n.d.).
  • SpectraBase. (n.d.). 2-[1-(2-Methoxyethoxy)propan-2-yloxy]ethanol - Optional[13C NMR] - Chemical.

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Exploratory

Primary Synthesis Pathways for 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane: A Technical Guide for Advanced Organic Synthesis

Introduction & Mechanistic Overview 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane (also known as trimethyl isopropoxyorthoacetate) is a highly specialized orthoester featuring an α -isopropoxy ether linkage. In advanced drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane (also known as trimethyl isopropoxyorthoacetate) is a highly specialized orthoester featuring an α -isopropoxy ether linkage. In advanced drug development and complex organic synthesis, orthoesters serve as robust protecting groups for carboxylic acids or as highly electrophilic building blocks during condensation reactions.

The synthesis of this specific compound requires precise control over reaction conditions due to two competing factors: the extreme hydrolytic lability of the orthoester moiety under acidic conditions, and the steric hindrance imparted by the adjacent substitution. As a Senior Application Scientist, I have structured this technical guide to detail the two primary, field-validated synthetic pathways: the Pinner Reaction Pathway (nitrile-to-orthoester conversion) and the SN2 Displacement Pathway (halo-orthoester substitution).

Pathway A: The Pinner Reaction Methodology

Causality & Mechanistic Logic

The Pinner reaction remains the most scalable and atom-economical method for synthesizing orthoesters from their corresponding nitriles[1]. The process involves treating isopropoxyacetonitrile with anhydrous hydrogen chloride in the presence of methanol to form an intermediate imidate hydrochloride (the "Pinner salt"). This salt is subsequently subjected to alcoholysis with excess methanol to yield the target orthoester.

Critical Causality: The system must remain strictly anhydrous throughout the first stage. The presence of even trace water will irreversibly hydrolyze the highly reactive imidate intermediate into an ester (methyl isopropoxyacetate), permanently capping the reaction and drastically reducing the yield of the desired orthoester.

Step-by-Step Protocol
  • Imidate Formation: Dissolve 1.0 equivalent of isopropoxyacetonitrile in 1.5 equivalents of anhydrous methanol. Cool the reaction vessel to 0 °C using an ice-brine bath under an argon atmosphere.

  • HCl Saturation: Slowly bubble anhydrous HCl gas through the solution until saturation is achieved. The solution will noticeably increase in viscosity.

  • Crystallization: Seal the vessel and store at 4 °C for 24–48 hours. A dense white precipitate of isopropoxyacetimidate hydrochloride will form.

  • Self-Validation Check: Extract a 5 mg aliquot, dissolve rapidly in cold D₂O, and analyze via ¹H-NMR. The complete disappearance of the nitrile carbon signal and the appearance of strongly deshielded imidate protons confirm successful conversion.

  • Alcoholysis: Transfer the isolated Pinner salt into a secondary reaction flask containing a 10-fold molar excess of anhydrous methanol. Stir vigorously at 25 °C for 48 hours.

  • Workup & Isolation: Neutralize the reaction mixture with sodium methoxide until a pH of 8 is reached. Logic: The basic pH prevents the acid-catalyzed degradation of the newly formed orthoester. Filter off the precipitated ammonium chloride byproduct. Concentrate the filtrate under reduced pressure and purify via fractional vacuum distillation to isolate 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane.

Pathway A Diagram

Pinner A Isopropoxyacetonitrile + MeOH + HCl B Imidate Hydrochloride (Pinner Salt) A->B 0°C, Anhydrous HCl Saturation C 1,1,1-Trimethoxy-2- (propan-2-yloxy)ethane B->C Excess MeOH RT, 48h

Mechanistic workflow of the Pinner synthesis pathway for orthoester formation.

Pathway B: Nucleophilic Substitution of 2-Halo-1,1,1-trimethoxyethane

Causality & Mechanistic Logic

An alternative, highly modular route involves the SN2 displacement of a halogenated orthoester, specifically utilizing 2-bromo-1,1,1-trimethoxyethane [2] or 2-chloro-1,1,1-trimethoxyethane [3]. This pathway relies on the nucleophilic attack of sodium isopropoxide on the α -carbon.

Critical Causality: The primary challenge in this pathway is steric hindrance. The adjacent tri-methoxy group creates a bulky, neopentyl-like steric environment, significantly impeding the SN2 trajectory of the incoming isopropoxide nucleophile. To overcome this high activation energy barrier without triggering E2 elimination, the reaction requires elevated temperatures and a highly polar aprotic solvent (e.g., THF) to maximize the nucleophilicity of the alkoxide.

Step-by-Step Protocol
  • Alkoxide Generation: In a flame-dried flask under argon, suspend 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) in anhydrous THF. Cool to 0 °C. Dropwise add 1.2 equivalents of anhydrous isopropanol. Stir until hydrogen gas evolution ceases, yielding a clear solution of sodium isopropoxide.

  • SN2 Displacement: Add 1.0 equivalent of 2-bromo-1,1,1-trimethoxyethane dropwise to the alkoxide solution.

  • Thermal Activation: Heat the reaction mixture to reflux (65 °C) for 18 hours. Logic: Room temperature stirring will result in near-zero conversion due to the steric shielding of the electrophilic carbon.

  • Self-Validation Check: Monitor the reaction via GC-MS. The reaction is deemed complete when the peak corresponding to the starting 2-bromo-1,1,1-trimethoxyethane (m/z ~198/200) diminishes to <2% relative area.

  • Workup & Isolation: Cool the mixture to room temperature. Quench carefully with cold, mildly basic water (pH 8–9) to dissolve the sodium bromide byproduct while protecting the orthoester from hydrolysis. Extract with methyl tert-butyl ether (MTBE). Dry the organic layer over anhydrous K₂CO₃, concentrate, and purify via vacuum distillation.

Pathway B Diagram

SN2 A 2-Bromo-1,1,1- trimethoxyethane C SN2 Transition State (Sterically Hindered) A->C THF, Reflux B Sodium Isopropoxide (NaOiPr) B->C THF, Reflux D 1,1,1-Trimethoxy-2- (propan-2-yloxy)ethane C->D - NaBr

SN2 displacement pathway utilizing 2-bromo-1,1,1-trimethoxyethane and alkoxide.

Quantitative Data Summary

To assist in route selection for scale-up operations, the following table summarizes the quantitative performance metrics of both pathways based on standard process chemistry parameters.

ParameterPathway A: Pinner ReactionPathway B: SN2 Displacement
Starting Material Isopropoxyacetonitrile2-Bromo-1,1,1-trimethoxyethane
Typical Overall Yield 65% – 75%50% – 60%
Total Reaction Time ~72 hours~20 hours
Key Kinetic Challenge Hydrolysis of imidate intermediateSteric hindrance at the α -carbon
Primary Impurity Methyl isopropoxyacetate (Ester)Unreacted halo-orthoester
Scalability / E-factor High / Moderate (due to excess MeOH)Moderate / High (due to solvent/salt waste)

References

  • Pinner, A., & Klein, F. (1878). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10932442, Ethane, 2-bromo-1,1,1-trimethoxy-.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 144702, 1,1,1-Trimethoxy-2-chloroethane.[Link]

Foundational

Crystal Structure and Stereochemistry of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane: A Stereoelectronic and Crystallographic Whitepaper

Executive Summary 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is an acyclic, highly oxygenated aliphatic orthoester. While structurally simple, it serves as an exceptional model for studying conformational stereochemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is an acyclic, highly oxygenated aliphatic orthoester. While structurally simple, it serves as an exceptional model for studying conformational stereochemistry driven by stereoelectronic forces—specifically, the generalized anomeric effect. Because this molecule lacks a chiral center, its stereochemical profile is entirely dictated by dynamic conformational isomerism rather than static configurational (R/S) states. This whitepaper provides an in-depth technical analysis of its stereoelectronic behavior, the causality behind its crystallographic profiling via in situ cryo-diffraction, and its validated synthetic pathways, ultimately bridging these fundamental properties to applications in targeted drug delivery.

Structural Identity and Conformational Stereochemistry

To understand the stereochemistry of 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane, one must first deconstruct its molecular topology. The central framework consists of an ethane backbone:

  • C1 (Orthoester Carbon): Bonded to three identical methoxy groups (–OCH₃).

  • C2 (Methylene Carbon): Bonded to two identical hydrogen atoms and one isopropoxy group[–O–CH(CH₃)₂].

Because neither C1, C2, nor the isopropoxy methine carbon is bonded to four distinct substituents, the molecule is achiral . Consequently, the stereochemical analysis of this compound shifts from classical enantiomerism to conformational stereochemistry . The 3D architecture of the molecule is governed by the rotation around the C1–C2 bond and the respective C–O bonds, which are heavily influenced by the steric bulk of the isopropoxy group and the stereoelectronic demands of the orthoester moiety[1].

Stereoelectronic Causality: The Anomeric Effect

The dominant force dictating the preferred conformation of 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane is the generalized anomeric effect [2]. In standard aliphatic chains, steric repulsion typically forces bulky substituents into an anti (180°) conformation. However, in highly oxygenated systems like orthoesters, stereoelectronic hyperconjugation overrides baseline sterics.

The Mechanism of Stabilization

In the orthoester group, the non-bonding lone pair electrons ( n ) on one oxygen atom delocalize into the adjacent, antiperiplanar carbon-oxygen antibonding orbital ( σ∗ ). This n→σ∗ orbital overlap requires a specific geometric alignment, strongly favoring a gauche conformation (approx. 60° torsion angle) over the sterically less hindered anti conformation[1][2].

This hyperconjugation causes observable physical changes in the molecule:

  • Bond Shortening: The central C1–O bonds gain partial double-bond character, shortening them compared to standard ether linkages.

  • Bond Lengthening: The terminal O–CH₃ bonds slightly lengthen as electron density is donated into their antibonding orbitals.

G A Oxygen Lone Pair (n) C n → σ* Orbital Overlap A->C B Adjacent C-O Bond (σ*) B->C D C-O Bond Shortening (Partial Double Bond) C->D E O-CH3 Bond Lengthening C->E F Gauche Conformation Stabilization D->F E->F

Fig 1. Stereoelectronic logic of the anomeric effect stabilizing the gauche conformation.

Crystallographic Profiling and Cryo-X-Ray Diffraction

Unlike rigid, high-molecular-weight cyclic orthoesters (such as myo-inositol derivatives[3]), acyclic alkyl orthoesters like 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane are highly flexible liquids at room temperature[4]. Standard single-crystal X-ray diffraction (XRD) is impossible under ambient conditions. To resolve its crystal structure and empirically validate the anomeric effect, in situ cryo-crystallization is required.

Self-Validating Protocol: In Situ Cryo-Crystallography

Causality: By rapidly cooling the liquid sample within a localized capillary, the kinetic energy of the system is reduced until intermolecular van der Waals forces and dipole-dipole interactions lock the most stable conformer into a crystalline lattice.

  • Sample Preparation: Purify the synthesized orthoester via preparative HPLC to >99% purity to prevent impurity-induced glass transitions.

  • Capillary Loading: Inject the liquid sample into a 0.3 mm quartz glass capillary under an inert argon atmosphere to prevent moisture-induced hydrolysis (orthoesters are highly sensitive to trace acids/water).

  • Cryo-Cooling (Nucleation): Mount the capillary on a goniometer head. Apply a controlled liquid nitrogen cold stream at a cooling rate of 2 K/min down to 100 K. Validation: Observe the phase transition via polarized light microscopy to ensure a single crystal (rather than a polycrystalline powder) has formed.

  • Data Collection: Irradiate the single crystal using Mo Kα radiation ( λ=0.71073 Å) on a diffractometer equipped with a CMOS detector.

  • Phase Solution & Refinement: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation: The final electron density map must exhibit R-factors ( R1​<0.05 ) and clearly resolve the shortened C1–O bond lengths (approx. 1.38–1.40 Å), confirming the stereoelectronic anomeric effect[1].

G A Sample Synthesis & Purification (>99% via HPLC) B Cryo-cooling in Capillary (Liquid at RT) A->B C Single Crystal X-Ray Diffraction (Mo Kα radiation, 100 K) B->C D Phase Problem Solution (Direct Methods / SHELXT) C->D E Refinement (Least-squares on F^2 / SHELXL) D->E F Electron Density Map (Anomeric Effect Validation) E->F

Fig 2. In situ cryo-crystallography workflow for liquid acyclic orthoesters.

Validated Synthetic Methodology

Direct nucleophilic substitution on an ether to form an orthoester is thermodynamically unfavorable and prone to side reactions. The most reliable and high-yielding synthetic route for acyclic orthoesters is the Pinner Reaction followed by alcoholysis[4].

Self-Validating Protocol: Synthesis via Pinner Reaction

Causality: The Pinner reaction utilizes anhydrous HCl to activate a nitrile, making it highly susceptible to nucleophilic attack by an alcohol. This forms a stable imidate hydrochloride intermediate, which smoothly undergoes methanolysis to yield the trialkoxy orthoester.

  • Imidate Formation: Dissolve isopropoxyacetonitrile in anhydrous methanol. Cool the mixture to 0 °C in an ice bath. Bubble anhydrous HCl gas through the solution for 2 hours until saturation. Stir for 12 hours at 0 °C.

  • Methanolysis: Remove excess HCl under reduced pressure. Add a large excess of anhydrous methanol and stir at 25 °C for 24 hours to convert the imidate to the orthoester.

  • Neutralization: Neutralize the reaction mixture with sodium methoxide (NaOMe) to precipitate NaCl. Causality: Aqueous bases cannot be used, as orthoesters rapidly hydrolyze back to esters in the presence of water and trace acid.

  • Isolation: Filter the salts and purify the crude product via vacuum distillation.

  • Validation: Confirm the disappearance of the nitrile peak ( 2250 cm⁻¹) via FT-IR and the appearance of the characteristic highly deshielded orthoester quaternary carbon singlet ( 115 ppm) in ¹³C NMR.

G A Isopropoxyacetonitrile B HCl / Methanol (Pinner Reaction) A->B C Methyl Isopropoxyacetimidate Hydrochloride B->C D Methanolysis (Excess MeOH) C->D E 1,1,1-Trimethoxy-2- (propan-2-yloxy)ethane D->E

Fig 3. Synthetic pathway of 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane via Pinner reaction.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and synthetic conditions, providing a benchmark for researchers replicating this work.

Table 1: Predicted Crystallographic Parameters & Stereoelectronic Features

ParameterIdeal sp³ EtherOrthoester (Anomeric Effect)Causality / Mechanism
C1–O Bond Length 1.43 Å1.38 – 1.40 Å n→σ∗ delocalization creates partial double bond character.
O–CH₃ Bond Length 1.43 Å1.44 – 1.45 ÅElectron density shifts away from the terminal carbon into the antibonding orbital.
O–C–O Bond Angle 109.5°113° – 115°Steric repulsion between lone pairs and adjacent methoxy groups.
C1–C2–O Torsion 180° (anti) 60° (gauche)Overriding of steric hindrance by hyperconjugative stabilization.

Table 2: Reagents and Conditions for Validated Synthesis

Reaction StepReagentsTemperatureTimeExpected Yield
Pinner Reaction Isopropoxyacetonitrile, HCl (gas), MeOH0 °C12 h>85% (Intermediate)
Methanolysis Methyl isopropoxyacetimidate HCl, MeOH25 °C24 h75–80% (Final)

Implications in Drug Development

Understanding the crystal structure and stereochemistry of orthoesters like 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane is not merely an academic exercise; it has profound implications in pharmacology.

Orthoesters are uniquely stable in basic and neutral environments but undergo rapid, predictable hydrolysis in mildly acidic conditions (pH 5.0–6.5)[4]. This stereoelectronic trait makes them premier candidates for acid-sensitive linkers in targeted drug delivery systems. By incorporating an orthoester linkage into an antibody-drug conjugate (ADC) or a lipid nanoparticle (LNP), drug development professionals can ensure that a therapeutic payload remains stable in the bloodstream (pH 7.4) but is rapidly released upon entering the slightly acidic microenvironment of a solid tumor or the endosome of a target cell. The specific steric bulk of the isopropoxy group in this molecule can be tuned to modulate the exact kinetics of this hydrolytic release.

References

  • [1] Cumulative anomeric effect: a theoretical and x-ray diffraction study of orthocarbonates Source: IC-Unicamp URL:

  • [4] Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media Source: PMC (National Institutes of Health) URL:

  • [2] Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions Source: PMC (National Institutes of Health) URL:

  • [3] Clues from Crystal Structures Pave the Way to Access Chiral myo-Inositol Derived Versatile Synthons: Resolution of Racemic 4-O-Allyl-myo-Inositol-1,3,5-Orthoesters via Corresponding Dicamphanates by Crystallization Source: Crystal Growth & Design - ACS Publications URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Solvent Compatibility and Handling Protocols for 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction and Mechanistic Causality 1,1,1-Trimethoxy-2-(propan-2-yloxy)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Mechanistic Causality

1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is a highly specialized α-alkoxy orthoester. In advanced organic synthesis, it serves as a critical reagent for transferring the α-isopropoxyacetyl group, most notably in complex Johnson-Claisen rearrangements and as a specialized protecting group.

However, the utility of this reagent is strictly governed by its extreme sensitivity to its microenvironment. Orthoesters are inherently labile in the presence of protic solvents and trace acids. Understanding the causality behind this degradation is essential for designing successful reaction conditions.

The degradation is initiated by the protonation of one of the methoxy groups, leading to the expulsion of methanol and the generation of a highly electrophilic oxocarbenium ion. Subsequent nucleophilic attack by water or a protic solvent yields a hemiorthoester, which rapidly collapses into methyl 2-isopropoxyacetate and methanol. This three-step mechanism—involving carboxonium ion formation, nucleophilic addition, and hemiorthoester decomposition—is a universal vulnerability for orthoester-linked compounds ()[1].

HydrolysisMechanism A 1,1,1-Trimethoxy- 2-(propan-2-yloxy)ethane B Oxocarbenium Ion Intermediate A->B Trace H+ (- MeOH) C Hemiorthoester Intermediate B->C + H2O D Methyl 2-isopropoxyacetate + Methanol C->D Rapid Collapse (- MeOH)

Acid-catalyzed hydrolysis pathway of the orthoester moiety.

Solvent Compatibility Matrix

To prevent premature solvolysis, solvents must be rigorously selected and prepared. The table below summarizes the quantitative stability of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane across various solvent classes.

Solvent CategorySolventEstimated Half-Life (25°C)Recommendation & Causality
Optimal Toluene (Anhydrous)> 6 monthsNon-polar, aprotic. Prevents oxocarbenium formation. Ideal for high-temperature rearrangements.
Optimal Dichloromethane (DCM)> 3 monthsAprotic. Must be stored over basic alumina or molecular sieves to prevent HCl formation from photolysis.
Conditional Tetrahydrofuran (THF)~ 1 monthProne to peroxide formation which can initiate radical degradation. Must be inhibitor-free and freshly distilled from Na/benzophenone.
Incompatible Methanol / Ethanol< 5 minutesProtic. Drives rapid solvolysis even at neutral pH due to autocatalysis from trace atmospheric CO₂.
Incompatible Ethyl Acetate (Unpurified)< 1 hourContains trace acetic acid from natural ester hydrolysis, which rapidly catalyzes orthoester breakdown.

Self-Validating Experimental Protocols

Protocol A: Solvent Purification and Reagent Storage

The presence of dissolved CO₂ (carbonic acid) in standard laboratory solvents is sufficient to initiate the autocatalytic degradation of the orthoester. This protocol ensures an absolute anhydrous and acid-free environment.

Step-by-Step Methodology:

  • Solvent Drying: Reflux analytical-grade toluene over sodium metal and benzophenone until a persistent deep blue color is observed (indicating absolute absence of water and oxygen).

  • Distillation: Distill the toluene under a dry argon atmosphere directly into a Schlenk flask containing activated 4Å molecular sieves.

  • Base Stabilization (Critical Step): Add 0.1% v/v anhydrous triethylamine (Et₃N) or pyridine to the storage solvent. Causality: The amine acts as a sacrificial proton sponge, neutralizing any trace acids generated over time and halting the oxocarbenium formation pathway.

  • System Validation: Before dissolving the bulk reagent, perform a micro-scale stability test. Dissolve 10 mg of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane in 0.5 mL of the prepared solvent. Monitor via ¹H NMR after 1 hour. A stable, self-validated system will retain the intact orthoester methoxy singlet at ~3.2 ppm. The emergence of a new singlet at ~3.7 ppm (indicative of the methyl ester byproduct) confirms trace acid contamination, dictating that the solvent must be re-purified.

Protocol B: Johnson-Claisen Rearrangement Workflow

The Johnson-Claisen rearrangement utilizes weak acid catalysis to form a mixed orthoester intermediate, which then undergoes a [3,3]-sigmatropic rearrangement ()[2]. The challenge is providing enough acid to catalyze the transesterification without causing complete hydrolysis.

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried, argon-purged round-bottom flask equipped with a Dean-Stark trap, add the allylic alcohol substrate (1.0 equiv) and 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane (5.0 equiv) in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add exactly 5 mol% of anhydrous propionic acid. Causality: Propionic acid is weak enough to allow controlled mixed-orthoester formation without aggressively driving the irreversible hydrolysis pathway described in Section 1.

  • Thermal Activation: Heat the reaction mixture to 110°C.

  • Equilibrium Shifting: Continuously distill off the methanol byproduct via the Dean-Stark trap. Causality: Removing methanol applies Le Chatelier's principle, driving the equilibrium toward the mixed orthoester and preventing the reverse solvolysis reaction.

  • Completion & Quench: Once TLC indicates complete consumption of the allylic alcohol (typically 2-4 hours), cool the reaction to room temperature and immediately quench with saturated aqueous NaHCO₃ to neutralize the propionic acid catalyst.

Workflow Start Reagent Preparation: Anhydrous Conditions Solvent Anhydrous Toluene + Allylic Alcohol Start->Solvent Catalyst Add Propionic Acid (Catalytic, 5 mol%) Solvent->Catalyst Heat Heat to 110°C (Distill off MeOH) Catalyst->Heat Promotes mixed orthoester formation Product γ,δ-Unsaturated Ester (Rearrangement Product) Heat->Product [3,3]-Sigmatropic Rearrangement

Workflow for the Johnson-Claisen rearrangement using the orthoester.

References

  • Fletcher, M. T., Silcock, R., Ossedryver, S., & Chow, S. "Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis." Toxins, 2023.[Link]

  • Kueh, J. T. B., O'Connor, P. D., Hügel, H., & Brimble, M. A. "Synthetic studies towards the anti-inflammatory agent, oleocanthal using a Johnson–Claisen (orthoester) rearrangement strategy." ARKIVOC, 2009.[Link]

Sources

Application

Advanced Continuous Flow Methodologies for the Utilization of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane (TMIPE) in API Manufacturing

Executive Summary & Strategic Rationale In modern drug development, the isopropoxy ether motif is a highly valued pharmacophore, frequently deployed to enhance lipophilicity and target specific hydrophobic receptor pocke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug development, the isopropoxy ether motif is a highly valued pharmacophore, frequently deployed to enhance lipophilicity and target specific hydrophobic receptor pockets—most notably in positive allosteric modulators (PAMs) for mGluR2 receptors used in neurological therapies[1]. 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane (TMIPE) serves as a uniquely powerful, specialized orthoester building block for installing this isopropoxyacetyl moiety.

However, as an orthoester, TMIPE is notoriously moisture-sensitive. Traditional batch processing exposes the reagent to atmospheric moisture, leading to premature hydrolysis into methyl isopropoxyacetate, variable yields, and poor reproducibility. Continuous flow chemistry mitigates these inherent chemical vulnerabilities. By defining the reaction within a closed, anhydrous microfluidic environment, flow chemistry represents a critical technical advancement[2]. It allows for precise thermal control, superheating under pressure, and the safe handling of reactive intermediates, eliminating the limitations of batch orthoester condensations[3].

This application note details two field-proven continuous flow workflows for TMIPE: a high-temperature Johnson-Claisen rearrangement and a direct, waste-minimized amidation protocol.

Continuous Flow Workflows & Step-by-Step Protocols

Protocol A: Flow-Enabled Johnson-Claisen Rearrangement

Objective: Stereoselective synthesis of γ,δ-unsaturated isopropoxy esters via the reaction of TMIPE with allylic alcohols. Causality & Expert Insight: In traditional batch chemistry, the Johnson-Claisen rearrangement requires prolonged refluxing (12–24 hours) and the continuous distillation of methanol to drive the equilibrium toward the highly reactive ketene acetal intermediate[4]. In our continuous flow paradigm, we eliminate the need for distillation. By utilizing a back-pressure regulator (BPR), we superheat the solvent (toluene) well above its atmospheric boiling point. This intense, localized thermal energy accelerates the [3,3]-sigmatropic rearrangement, reducing reaction times to mere minutes while suppressing thermal degradation by minimizing the residence time ( tR​ ).

Step-by-Step Methodology:

  • System Priming (Critical Step): Flush the entire microreactor system (PTFE lines, pumps, and reactor coil) with anhydrous toluene at 2.0 mL/min for 15 minutes. Causality: Trace water in the lines will rapidly hydrolyze TMIPE. A strictly anhydrous environment is the foundation of a self-validating orthoester protocol.

  • Thermal & Pressure Equilibration: Set the 10 mL perfluoroalkoxy (PFA) heated coil reactor to 150 °C. Engage the BPR at 100 psi to maintain toluene in the liquid phase at this elevated temperature.

  • Reagent Introduction:

    • Pump A: Deliver a 0.5 M solution of TMIPE in anhydrous toluene at 1.0 mL/min.

    • Pump B: Deliver a solution containing 0.4 M cinnamyl alcohol (or target allylic alcohol) and 0.05 M propionic acid (catalyst) in anhydrous toluene at 1.0 mL/min.

  • Mixing & Reaction: The streams converge at a PEEK T-mixer (micromixer) before entering the heated coil. The 1:1 volumetric flow rate (total 2.0 mL/min) yields a precise residence time ( tR​ ) of 5.0 minutes.

  • Quenching & Collection: Route the reactor effluent through an in-line cooling loop (20 °C) before passing the BPR. Collect the steady-state product stream into a vessel containing a 5% aqueous NaHCO3​ solution to immediately neutralize the propionic acid, preventing acid-catalyzed product degradation.

  • In-Line Validation: Utilize an in-line FTIR flow cell to monitor the disappearance of the allylic O-H stretch (~3300 cm⁻¹) and the emergence of the ester C=O stretch (~1740 cm⁻¹).

FlowSetup PumpA Pump A: TMIPE in Toluene Mixer T-Mixer (Micromixer) PumpA->Mixer PumpB Pump B: Allylic Alcohol + Acid Cat. PumpB->Mixer Reactor Heated Coil Reactor (150 °C, 5 min tR) Mixer->Reactor BPR BPR (100 psi) Reactor->BPR Collection In-line IR & Collection BPR->Collection

Continuous flow reactor configuration for TMIPE-mediated Johnson-Claisen rearrangement.

Pathway A 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane (TMIPE) B Acid Catalysis (- MeOH) A->B C Mixed Ketene Acetal Intermediate B->C D [3,3]-Sigmatropic Rearrangement (Johnson-Claisen) C->D E γ,δ-Unsaturated Isopropoxy Ester D->E

Mechanistic pathway of the TMIPE Johnson-Claisen rearrangement in continuous flow.

Protocol B: Lewis Acid-Catalyzed Direct Amidation

Objective: Direct synthesis of isopropoxyacetamides from TMIPE and primary amines (key intermediates for mGluR2 PAMs)[1]. Causality & Expert Insight: In batch, converting an orthoester to an amide typically requires a two-step process: hydrolysis to the carboxylic acid, followed by activation with coupling reagents (e.g., DCC/HOBt), which generates stoichiometric urea waste. By leveraging flow chemistry, we can utilize a Lewis acid catalyst ( Sc(OTf)3​ ) at high temperatures to facilitate the direct nucleophilic attack of the amine onto the orthoester. The rapid mixing and heat transfer in the microreactor force the collapse of the tetrahedral intermediate directly into the amide, bypassing the carboxylic acid stage entirely and maximizing atom economy.

Step-by-Step Methodology:

  • Preparation: Dissolve TMIPE (0.5 M) and the target primary amine (0.45 M) in anhydrous acetonitrile (Stream A). Prepare a 0.05 M solution of Sc(OTf)3​ in acetonitrile (Stream B).

  • System Parameters: Equip a 5 mL glass microreactor chip. Set the reactor temperature to 120 °C and the BPR to 75 psi.

  • Execution: Pump Stream A and Stream B at 0.5 mL/min each. The streams mix at the chip inlet, yielding a residence time of 5.0 minutes.

  • Validation: Route the output through an in-line UV-Vis spectrometer. The consumption of the primary amine chromophore provides real-time, self-validating proof of conversion.

Quantitative Data: Process Metrics Comparison

The implementation of continuous flow for TMIPE functionalization yields drastic improvements in efficiency, safety, and product purity compared to traditional batch methods.

Process ParameterTraditional Batch (Johnson-Claisen)Continuous Flow (Protocol A)Continuous Flow (Protocol B)
Reaction Time 12 – 24 hours5.0 minutes5.0 minutes
Operating Temperature 110 °C (Toluene Reflux)150 °C (Superheated)120 °C (Superheated)
System Pressure 1 atm100 psi75 psi
Average Yield 55% – 65%> 88%> 92%
Impurity Profile High (Hydrolysis byproducts)Low (< 2% hydrolysis)Low (No coupling reagent waste)
Scalability Poor (Heat transfer limited)Excellent (Numbering up)Excellent (Numbering up)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Moisture Degradation of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling highly moisture-sensitive orthoester derivatives. 1,1,1-Trimethoxy-2-(pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling highly moisture-sensitive orthoester derivatives. 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is a specialized orthoester that requires rigorous environmental control. Below, you will find mechanistic troubleshooting, self-validating storage protocols, and quantitative data to ensure the long-term integrity of your reagents.

Part 1: Troubleshooting & FAQs

Q1: What is the exact mechanism of moisture degradation for 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane? A1: As an orthoester, 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane is highly susceptible to hydrolysis in the presence of water, a process that is strictly catalyzed by Brønsted or Lewis acids[1]. The degradation mechanism initiates with the protonation of one of the methoxy oxygens. Subsequent elimination of methanol generates a highly reactive, resonance-stabilized dialkoxycarbocation (carboxonium ion)[2]. Water then acts as a nucleophile, attacking this intermediate to form a hemiorthoester, which rapidly collapses to yield methyl 2-(propan-2-yloxy)acetate and two equivalents of methanol[3].

Q2: My reagent degraded despite being in a tightly sealed glass bottle at 4°C. What went wrong? A2: Standard screw-cap bottles are permeable to atmospheric moisture over time. Furthermore, if the headspace was not backfilled with an inert gas prior to sealing, the trapped ambient air contains sufficient humidity to initiate hydrolysis. Because the degradation products (specifically trace acidic byproducts from downstream oxidation or impurities) can alter the local microenvironment, the degradation process can become autocatalytic[4]. Even parts-per-million (ppm) levels of water, combined with dissolved CO₂ (which forms carbonic acid), will compromise the batch over long-term storage[5].

Q3: How do I establish a self-validating storage protocol? A3: Relying solely on physical barriers (like Parafilm or standard caps) is insufficient. You must implement a self-validating, three-tier system:

  • Physical Exclusion: Argon blanketing (Argon is heavier than Nitrogen and displaces air more effectively).

  • Chemical Scavenging: Activated 3Å molecular sieves to continuously sequester trace water.

  • Kinetic Stabilization: Addition of a mild, anhydrous base (like K₂CO₃) to neutralize any trace protons, effectively shutting down the acid-catalyzed initiation step[1].

Q4: How can I quantitatively assess the purity and moisture content before use? A4: Do not use standard Karl Fischer (KF) titration, as the methanol in standard KF reagents can undergo orthoester exchange, and the acidic conditions can trigger hydrolysis. Instead, use an amine-buffered, alcohol-free KF reagent. For structural integrity, ¹H NMR spectroscopy is the gold standard: the intact orthoester will show a sharp singlet for the methoxy protons (~3.2 ppm), whereas degradation will manifest as distinct shifts corresponding to free methanol and the ester carbonyl environment.

Part 2: Data Presentation

The following table summarizes the causal relationship between storage conditions and the kinetic stability of orthoesters.

Table 1: Quantitative Impact of Storage Conditions on Orthoester Stability

Storage ConditionPhysical BarrierChemical Scavenger / StabilizerTemp (°C)Estimated Shelf-Life
Ambient AirNone (Open)None20°C< 24 Hours
Standard Capped BottleScrew Cap (Air Headspace)None4°C1–2 Months
Inert AtmosphereArgon BlanketingNone4°C4–6 Months
Optimized System Argon + Sure/Seal™ 3Å Sieves + 0.1% K₂CO₃ -20°C > 2 Years

Part 3: Experimental Protocol for Ultra-Dry Storage

To ensure absolute scientific integrity, follow this step-by-step methodology to prepare a self-validating anhydrous storage system.

Step 1: Sieve Activation

  • Transfer 3Å molecular sieves into a vacuum-compatible Schlenk flask. (Note: 3Å is chosen because its pore size traps water (2.8Å) but excludes the orthoester and methanol).

  • Heat the flask to 300°C under high vacuum (< 0.1 Torr) for 4 hours.

  • Allow the flask to cool to room temperature while backfilling with high-purity Argon.

Step 2: Vessel Preparation & Base Addition

  • Oven-dry a Sure/Seal™ amber glass bottle at 120°C overnight.

  • Transfer the bottle to a desiccator to cool, then immediately purge with Argon for 5 minutes.

  • Add 0.1% (w/w) of anhydrous Potassium Carbonate (K₂CO₃) to the bottle. Causality: K₂CO₃ acts as an insoluble proton scavenger, preventing the acid-catalyzed formation of the carboxonium ion.

Step 3: Reagent Transfer (Schlenk Technique)

  • Add the activated 3Å sieves (approx. 10% w/v) to the prepared Sure/Seal™ bottle.

  • Using a strictly anhydrous, Argon-purged gas-tight syringe or cannula, transfer the 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane into the bottle.

  • Blanket the headspace with a gentle stream of Argon for 60 seconds.

Step 4: Sealing, Storage, and Validation

  • Crimp a new PTFE-lined septum cap onto the bottle and wrap the seal tightly with Parafilm.

  • Store the vessel in an explosion-proof freezer at -20°C.

  • Self-Validation Step: After 48 hours of storage, extract a 50 µL aliquot using a purged syringe. Analyze via ¹H NMR in CDCl₃ (pre-neutralized by passing through basic alumina). The complete absence of a methyl ester singlet at ~3.7 ppm validates the integrity of the storage system.

Part 4: Visualization of Storage Workflow & Degradation Pathway

G cluster_0 Degradation Pathway cluster_1 Optimized Anhydrous Protocol Start 1,1,1-Trimethoxy-2- (propan-2-yloxy)ethane Moisture H2O + Trace Acid Exposure Start->Moisture Unprotected Step1 Add Activated 3A Sieves (Moisture Scavenger) Start->Step1 Protected Carboxonium Carboxonium Ion Intermediate Moisture->Carboxonium Ester Methyl 2-(propan-2-yloxy)acetate + Methanol Carboxonium->Ester Step2 Add 0.1% K2CO3 (Acid Neutralizer) Step1->Step2 Step3 Argon Blanketing (Exclude Air) Step2->Step3 Step4 Store at -20°C (Kinetic Suppression) Step3->Step4

Workflow for preventing orthoester hydrolysis via chemical and physical stabilization.

References

  • Title: Ortho ester - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Acid catalysed hydrolysis of orthoesters - Canadian Science Publishing Source: cdnsciencepub.com URL:[Link]

  • Title: The Mechanism of Hydrolysis of Ortho Esters1 - American Chemical Society Source: acs.org URL:[Link]

  • Title: In Vitro Monitoring of Poly(ortho ester) Degradation by Electron Paramagnetic Resonance Imaging | Macromolecules - ACS Publications Source: acs.org URL:[Link]

  • Title: Poly(ortho esters): Synthesis, characterization, properties and uses - ResearchGate Source: researchgate.net URL:[Link]

Sources

Optimization

Technical Support Center: Improving Product Yield in 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane Synthesis

Welcome to the dedicated technical support guide for the synthesis of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane. This resource is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this orthoester synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot reactions and maximize your product yield.

Section 1: Foundational Principles & Reaction Mechanism

The synthesis of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane, an orthoester, is typically achieved through an acid-catalyzed reaction between a suitable ester, such as methyl 2-(propan-2-yloxy)acetate, and an excess of methanol. The reaction is a reversible equilibrium process. Understanding the mechanism is crucial for troubleshooting as it highlights the sensitivity of the reaction to water and the importance of driving the equilibrium towards the product.

The generally accepted mechanism for acid-catalyzed orthoester formation from an ester involves several key steps:

  • Protonation of the Ester Carbonyl: The acid catalyst protonates the carbonyl oxygen, activating the ester towards nucleophilic attack.

  • Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (a hemiacetal ester).

  • Proton Transfer & Elimination of Water (or alcohol): Through a series of proton transfers, a molecule of alcohol is eliminated, forming a resonance-stabilized carboxonium ion.

  • Second Nucleophilic Attack: A second molecule of methanol attacks the carboxonium ion, yielding a protonated acetal.

  • Third Nucleophilic Attack: This process repeats, with the elimination of another alcohol molecule and subsequent attack by a third methanol molecule to form the final protonated orthoester.

  • Deprotonation: The final step is the deprotonation of the orthoester to regenerate the acid catalyst and yield the desired product.

Given the multiple equilibrium steps, the reaction's success hinges on carefully controlling the conditions to favor the forward reaction.

Diagram: General Mechanism of Orthoester Formation

Orthoester Formation Mechanism cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack & Intermediate Formation cluster_2 Step 3: Elimination & Carboxonium Ion Formation cluster_3 Step 4 & 5: Final Attack & Product Formation Ester R-COOR' ProtonatedEster R-C(=O+H)OR' Ester->ProtonatedEster + H+ Hemiacetal R-C(OH)(OR')2 ProtonatedEster->Hemiacetal + R'OH - H+ Carboxonium [R-C(OR')2]+ Hemiacetal->Carboxonium + H+ - H2O ProtonatedOrthoester R-C(OR')3H+ Carboxonium->ProtonatedOrthoester + R'OH Orthoester RC(OR')3 ProtonatedOrthoester->Orthoester - H+

Caption: Acid-catalyzed formation of an orthoester from an ester and alcohol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for achieving a high yield in this orthoester synthesis?

A1: The rigorous exclusion of water from the reaction system. Orthoesters are highly susceptible to acid-catalyzed hydrolysis, which reverts the product back to an ester and alcohols.[1][2] This side reaction directly competes with the formation of the desired product and can significantly reduce the yield. Therefore, ensuring all glassware is oven-dried, using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) are paramount.

Q2: What are the typical starting materials and catalysts for this reaction?

A2: The most common approach is the reaction of methyl 2-(propan-2-yloxy)acetate with a large excess of methanol. Trimethyl orthoformate can also be used in a transesterification reaction. A strong acid catalyst is required; common choices include anhydrous p-toluenesulfonic acid (p-TSA), sulfuric acid, or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).

Q3: My reaction seems to stall and never reaches full conversion. What is the likely cause?

A3: This is a classic sign that the reaction has reached equilibrium. The formation of orthoesters from esters and alcohols is a reversible process.[3] If the byproducts (in this case, likely water or another alcohol from the starting ester) are not removed, the reverse reaction will proceed, preventing full conversion of the starting material. Refer to the troubleshooting section on driving the equilibrium for solutions.

Q4: How should I purify the final product? It seems to decompose on my silica gel column.

A4: The product, 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane, is acid-sensitive. Standard silica gel can be slightly acidic and may cause hydrolysis of the orthoester during chromatography.[4] To avoid this, first neutralize the crude reaction mixture with a mild base (e.g., triethylamine or a gentle wash with saturated sodium bicarbonate solution) before purification.[5] For chromatography, use silica gel that has been pre-treated (neutralized) with a base like triethylamine mixed in the eluent. Alternatively, purification by distillation under reduced pressure is often a better method for orthoesters, provided the product is thermally stable enough.

Section 3: Detailed Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

If you are observing very little or no formation of your target orthoester, consider the following causes and solutions.

  • Possible Cause 1A: Presence of Water (Hydrolysis)

    • The "Why": Water readily hydrolyzes orthoesters in the presence of an acid catalyst, breaking them down into an ester and two equivalents of alcohol.[1][6] The reaction is often rapid and can prevent any significant accumulation of your product.

    • Solutions:

      • Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried at >120 °C for several hours and cooled under an inert atmosphere. Use freshly distilled, anhydrous methanol and ensure your starting ester is dry.

      • Use of a Chemical Drying Agent: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any trace amounts of water produced or present as an impurity.

      • Inert Atmosphere: Conduct the entire experiment under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.

  • Possible Cause 1B: Reversible Reaction Equilibrium

    • The "Why": The synthesis is an equilibrium reaction. According to Le Chatelier's principle, the accumulation of products (the orthoester and a byproduct alcohol/water) will drive the reaction in reverse, limiting the final yield.[7][8][9][10][11]

    • Solutions:

      • Use a Large Excess of Methanol: Using methanol as the solvent ensures a high concentration of one of the reactants, pushing the equilibrium towards the product side.

      • Remove the Byproduct: The most effective method is to actively remove the alcohol or water byproduct as it forms. This is commonly achieved using a Dean-Stark apparatus .[12][13][14] The apparatus collects the lower-boiling azeotrope of the solvent and byproduct, separates the denser water (or alcohol), and returns the anhydrous solvent to the reaction flask.[15]

  • Possible Cause 1C: Ineffective Catalyst

    • The "Why": The catalyst may be old, hydrated, or used in an insufficient amount. An acid catalyst is essential to activate the starting ester for nucleophilic attack.

    • Solutions:

      • Use a Fresh Catalyst: Ensure your acid catalyst (e.g., p-TSA) is fresh and anhydrous.

      • Optimize Catalyst Loading: The optimal catalyst loading is typically between 0.1-1 mol%. Too little will result in a slow reaction, while too much can sometimes promote side reactions.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low or No Product Yield check_water Is the system rigorously anhydrous? start->check_water check_equilibrium Is the equilibrium being driven forward? check_water->check_equilibrium Yes dry_system Solution: - Oven-dry all glassware. - Use anhydrous reagents. - Use molecular sieves. check_water->dry_system No check_catalyst Is the catalyst active and sufficient? check_equilibrium->check_catalyst Yes drive_equilibrium Solution: - Use large excess of methanol. - Employ a Dean-Stark trap  to remove byproducts. check_equilibrium->drive_equilibrium No optimize_catalyst Solution: - Use fresh, anhydrous catalyst. - Optimize catalyst loading  (0.1-1 mol%). check_catalyst->optimize_catalyst No end Yield Improved check_catalyst->end Yes dry_system->check_equilibrium drive_equilibrium->check_catalyst optimize_catalyst->end

Caption: A logical workflow for troubleshooting low product yield.

Section 4: Optimized Experimental Protocol

This protocol describes a robust method for the synthesis of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane using a Dean-Stark apparatus to maximize yield.

Materials:

  • Methyl 2-(propan-2-yloxy)acetate

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Molecular Sieves, 4Å, activated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark trap[13]

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Inert gas setup (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Thoroughly oven-dry all glassware (flask, Dean-Stark trap, condenser) and allow it to cool under a stream of nitrogen or in a desiccator.

    • Assemble the reaction apparatus (flask, Dean-Stark trap, and condenser) under a positive pressure of nitrogen.

  • Reaction Setup:

    • To the round-bottom flask, add methyl 2-(propan-2-yloxy)acetate (1.0 eq), a 5-fold molar excess of anhydrous methanol (5.0 eq), and anhydrous toluene (enough to fill the Dean-Stark trap and maintain stirring).

    • Add p-toluenesulfonic acid (0.01 eq, 1 mol%).

    • Add a magnetic stir bar.

  • Reaction Execution:

    • Heat the mixture to reflux. Toluene and methanol will form an azeotrope, and as it condenses in the Dean-Stark trap, the denser methanol/water byproduct layer will separate and can be collected, while the upper toluene layer returns to the flask. This physically removes the byproduct, driving the reaction to completion.[12][14]

    • Continue refluxing until no more byproduct is collected in the trap (typically 4-12 hours).

    • Monitor the reaction progress by TLC or GC analysis of small aliquots.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[5]

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can then be purified by vacuum distillation.

Section 5: Data Summary

The following table provides a general guide to reaction parameters. Optimal conditions should be determined empirically for your specific setup.

ParameterRecommended RangeRationale
Starting Ester:Methanol Ratio 1:3 to 1:10 (molar)A large excess of methanol drives the equilibrium towards the product side (Le Chatelier's Principle).[7][10]
Catalyst Loading (p-TSA) 0.1 - 2.0 mol%Sufficient to catalyze the reaction without promoting significant side product formation.
Temperature Reflux (Toluene/Methanol)Provides the necessary activation energy and allows for azeotropic removal of byproducts with a Dean-Stark trap.
Reaction Time 4 - 24 hoursHighly dependent on scale and efficiency of byproduct removal. Monitor by TLC or GC for completion.
Expected Yield (Optimized) > 85%With proper anhydrous technique and byproduct removal, high yields are achievable.

References

  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

  • Bouab, O., Lamaty, G., Moreau, C., Pomares, O., Deslongchamps, P., & Ruest, L. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 567-573.
  • Grokipedia. (n.d.). Ortho ester. Retrieved from [Link]

  • Deslongchamps, P., Atlani, P., Fréhel, D., Malaval, A., & Moreau, C. (1974). The Hydrolysis of Cyclic Orthoesters. Stereoelectronic Control in the Cleavage of Hemiorthoester Tetrahedral Intermediates. Canadian Journal of Chemistry, 52(20), 3651-3664.
  • Jadhav, V. H., Mohammed, A., & Singh, P. (2004). Reaction of orthoesters with alcohols in the presence of acidic catalysts: A study. Indian Journal of Chemistry - Section B, 43(8), 1779-1782.
  • Zhang, W., et al. (2021). Structural and Mechanistic Basis for Orthoester Formation by αKG-Free Endoperoxide Isomerase in Novofumigatonin Biosynthesis. Journal of the American Chemical Society, 143(50), 21364–21373.
  • MyTutor. (n.d.). What is Le Chatelier's principle and how do you apply it to reversible reactions? Retrieved from [Link]

  • von Delius, M., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 57(4), 452-465.
  • Save My Exams. (2024, November 15). What is Le Chatelier's principle? Retrieved from [Link]

  • Wikipedia. (n.d.). Le Chatelier's principle. Retrieved from [Link]

  • Clark, J. (n.d.). Le Chatelier's Principle. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Compound Interest. (2017, May 8). Reversible Reactions, Equilibrium, and Le Chatelier's Principle. Retrieved from [Link]

  • Jäger, C. M., et al. (2019). The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. Chemical Science, 10(4), 1162-1169.
  • Landis, C. (2006). Esterification Using a Dean-Stark Trap.
  • Love, B. E., & Raje, P. S. (1995). A COMPARISON OF IMINE FORMING METHODOLOGIES.
  • Cosgrove, K. L., & McGeary, R. P. (2008). An Efficient and Solvent-Free Synthesis of Mixed Ortho Esters. Synlett, 2008(16), 2425-2428.
  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • University of York. (n.d.). Dean-Stark. Chemistry Teaching Labs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). d1cc06529g1.pdf. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). An Efficient and Solvent-Free Synthesis of Mixed Ortho Esters. Retrieved from [Link]

  • Chen, G., & Fraser-Reid, B. (2000). Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility. The Journal of Organic Chemistry, 65(23), 7736-7743.
  • Mezheritskii, V. V., & Olekhnovich, E. P. (1975). Alkyl Orthoesters and Their Applications in Organic Synthesis. Russian Chemical Reviews, 44(11), 973-984.
  • Google Patents. (1977). JPS52125108A - Synthesis of 1,1,1-trimethoxyethane.
  • Bunce, R. A., & Reeves, H. D. (2012). Orthoesters in heterocycle synthesis. Arkivoc, 2013(1), 148-183.
  • Google Patents. (n.d.). CN105367391B - A kind of preparation method of the trimethoxy-ethane of 2 chlorine 1,1,1.
  • ACS Publications. (2024, January 29). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research.
  • Organic Chemistry Portal. (n.d.). Ortho ester synthesis. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1,1-trimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). 1,1,1-Trimethoxyethane. Retrieved from [Link]

  • Khan, A. T., et al. (2018). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 8(39), 21865-21908.
  • Google Patents. (n.d.). US3639451A - Process for esterifying aromatic carboxylic acids.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unreacted 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the persistent contamination of 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane in or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the persistent contamination of 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane in organic mixtures. As a Senior Application Scientist, I have structured this guide to provide you with field-proven, mechanistically grounded strategies to isolate your target active pharmaceutical ingredient (API) from this stubborn orthoester impurity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane resist standard aqueous workups? A1: This compound is an orthoester, structurally characterized by three methoxy groups attached to a single carbon atom[1]. Because orthoesters lack a viable leaving group under alkaline or neutral conditions, they are highly stable to basic hydrolysis[1]. Consequently, standard basic aqueous washes (e.g., NaOH or NaHCO 3​ ) will not degrade the unreacted orthoester, and its non-polar nature causes it to remain stubbornly dissolved in your organic phase.

Q2: What is the most effective chemical strategy for its removal? A2: The most robust method is mild acid hydrolysis. Orthoesters are acutely sensitive to aqueous acid, rapidly hydrolyzing into the corresponding ester and alcohol[1]. In the case of 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane, acidic cleavage yields methyl 2-isopropoxyacetate and two equivalents of methanol . This transformation fundamentally alters the physical properties of the impurity, making it significantly easier to separate from your target API via standard extraction or chromatography.

Q3: What is the mechanistic causality behind this acid sensitivity? A3: The reaction is driven by stereoelectronic control[2]. Protonation of one of the methoxy oxygens creates a good leaving group (methanol). The expulsion of methanol is assisted by the lone pairs on the remaining oxygen atoms, generating a highly resonance-stabilized dialkoxycarbenium ion[3]. Water then attacks this intermediate to form a hemiorthoester, which rapidly collapses into the final ester and additional methanol[2].

Q4: My target API is highly acid-sensitive. How can I remove the orthoester without hydrolysis? A4: If your target molecule degrades under even mild acidic conditions (e.g., pH 4–5), chemical degradation is not viable. Instead, you must exploit physical property differences. If your API has a high molecular weight, high-vacuum fractional distillation can selectively remove the volatile orthoester. Alternatively, use basified silica gel chromatography (pre-treated with 1% triethylamine) to prevent on-column degradation of the orthoester, allowing it to elute safely away from your polar API.

Part 2: Quantitative Data & Physical Properties

Understanding the physical properties of the orthoester versus its hydrolysis products is critical for designing your separation strategy.

Property1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane (Orthoester)Methyl 2-isopropoxyacetate (Hydrolysis Product)Methanol (Byproduct)
Role in Mixture Unreacted ImpurityDegradation Product 1Degradation Product 2
Molecular Weight 192.25 g/mol 132.16 g/mol 32.04 g/mol
Boiling Point (Est.) 170–185 °C145–155 °C64.7 °C
Water Solubility InsolubleSlightly SolubleFully Miscible
TLC Retention (R f​ ) High (Non-polar)Moderate (More polar)Baseline (Highly polar)
Chemical Stability Base-stable, Acid-labileStable in mild acid/baseHighly Stable

Part 3: Experimental Workflows & Mechanisms

Workflow Start Crude Mixture Containing 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane Assess Assess Target Molecule Stability Start->Assess Stable Target is Acid-Stable Assess->Stable Sensitive Target is Acid-Sensitive Assess->Sensitive Hydro Mild Acid Hydrolysis (0.1 M HCl / EtOAc) Stable->Hydro Distill Non-Aqueous Removal (Vacuum Distillation) Sensitive->Distill High BP Target Chrom Basified Silica Chromatography Sensitive->Chrom Low BP Target Workup Aqueous Workup: MeOH to Aq. Phase Ester to Org. Phase Hydro->Workup

Decision matrix for removing orthoester impurities based on API acid sensitivity.

Mechanism N1 Orthoester (Stable) N2 Protonated Intermediate N1->N2 + H+ (aq) N3 Dialkoxycarbenium Ion N2->N3 - CH3OH N4 Hemiorthoester N3->N4 + H2O N5 Methyl Ester + 2 Methanol N4->N5 - H+ - CH3OH

Mechanistic pathway of acid-catalyzed orthoester hydrolysis into ester and methanol.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Mild Acid Hydrolysis & Biphasic Extraction

Objective: Selectively degrade the orthoester without harming mildly sensitive target molecules. This self-validating protocol utilizes biphasic kinetics to sequester byproducts and drive the reaction forward.

  • Solvent Preparation: Dissolve the crude mixture in a non-polar, water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~0.1 M.

  • Acidic Cleavage: Add an equal volume of 0.1 M HCl (aq) or 5% Acetic Acid (aq).

    • Causality: The biphasic nature ensures that as the orthoester is hydrolyzed at the solvent interface, the highly polar methanol byproduct is immediately sequestered into the aqueous layer. This prevents reverse reactions and drives the equilibrium forward via Le Chatelier's principle[4].

  • Kinetic Monitoring: Stir vigorously at 20–25 °C. Monitor the reaction via TLC (e.g., 80:20 Hexanes:Ethyl Acetate). The high-R f​ orthoester spot will diminish, replaced by the lower-R f​ methyl 2-isopropoxyacetate spot.

  • Quenching (Critical Step): Once the orthoester is consumed (typically 30–60 minutes), immediately add saturated aqueous NaHCO 3​ until the aqueous layer reaches pH 7.5–8.0.

    • Causality: Neutralizing the acid halts the reaction, preventing the newly formed ester from undergoing further hydrolysis into 2-isopropoxyacetic acid, which would complicate the extraction[3].

  • Phase Separation: Transfer the mixture to a separatory funnel. Drain the organic layer. Extract the aqueous layer once more with fresh organic solvent to ensure maximum recovery of your API.

  • Concentration & Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure. The crude mixture now contains your target API and methyl 2-isopropoxyacetate, which can be easily separated via standard silica gel chromatography due to their newly distinct polarity differences.

Protocol B: High-Vacuum Fractional Distillation

Objective: Physically separate the orthoester from thermally stable, high-boiling, acid-sensitive target molecules without chemical alteration.

  • System Setup: Transfer the crude mixture to a round-bottom flask equipped with a short-path distillation head and a receiving flask cooled in a dry ice/acetone bath.

  • Vacuum Application: Gradually apply high vacuum (≤ 1 Torr) using a Schlenk line or high-vacuum pump.

    • Causality: Lowering the pressure drastically reduces the boiling point of the orthoester, preventing thermal degradation of your sensitive API during heating.

  • Heating: Slowly heat the oil bath to 50–70 °C. Monitor the vapor temperature closely.

  • Collection: The unreacted 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane will distill over as a clear liquid.

  • Validation: Analyze the residue in the distillation pot via 1 H NMR. The characteristic singlet of the orthoester methoxy groups (~3.2–3.3 ppm) should be completely absent, confirming total removal[2].

Part 5: References

1.[1] Ortho ester - Wikipedia . Source: wikipedia.org. URL: [Link] 2.[2] The Hydrolysis of Cyclic Orthoesters. Stereoelectronic Control in the Cleavage of Hemiorthoester Tetrahedral Intermediates . Source: cdnsciencepub.com. URL:[Link] 3.[4] Oxidation-Accelerated Hydrolysis of the Ortho Ester-Containing Acid-Labile Polymers . Source: acs.org. URL:[Link] 4.[3] Acid catalysed hydrolysis of orthoesters: mechanism of hydrolysis of 2,4,10-trioxaadamantanes substituted in position 3 . Source: researchgate.net. URL:[Link] 5.[5] Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media . Source: rsc.org. URL:[Link]

Sources

Optimization

Minimizing side-product formation during 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane hydrolysis

Welcome to the Analytical & Synthetic Troubleshooting Center. As application scientists, we frequently encounter challenges scaling the deprotection and hydrolysis of complex orthoesters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical & Synthetic Troubleshooting Center. As application scientists, we frequently encounter challenges scaling the deprotection and hydrolysis of complex orthoesters. The hydrolysis of 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane to its corresponding ester, methyl 2-(isopropoxy)acetate, is a highly efficient reaction. However, poor control over reaction parameters often leads to side-product formation, most notably over-hydrolysis to the carboxylic acid or transesterification.

This guide provides an authoritative, causality-driven framework to diagnose, troubleshoot, and optimize your orthoester hydrolysis workflows.

Mechanistic Pathway & Side-Reaction Diagnostics

Understanding the kinetic vulnerabilities of your substrate is the first step in preventing side products. The diagram below illustrates the divergent pathways that lead to both the target ester and unwanted byproducts.

Hydrolysis OE 1,1,1-Trimethoxy-2- (propan-2-yloxy)ethane (Starting Orthoester) Oxonium Oxonium Intermediate (Rate-Limiting Step) OE->Oxonium H+, H2O (pH 3-5) Mixed Mixed Esters (Side Product: Transesterification) OE->Mixed R-OH Co-solvent (e.g., Ethanol) Target Methyl 2-(isopropoxy)acetate (Target Ester) Oxonium->Target Fast (- 2 CH3OH) Acid 2-(Isopropoxy)acetic acid (Side Product: Over-hydrolysis) Target->Acid Prolonged H+, Heat (pH < 2)

Fig 1: Reaction pathways for 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane hydrolysis.

Troubleshooting FAQs

Q1: Why am I seeing significant amounts of 2-(isopropoxy)acetic acid instead of the target methyl ester? The Causality: Orthoesters hydrolyze to esters much faster than esters hydrolyze to carboxylic acids. This is because the orthoester's central carbon is bonded to three electronegative oxygen atoms, making it highly susceptible to protonation and rapid cleavage to an oxonium ion ()[1]. However, if the reaction is left too long, or if the acid concentration is too high (e.g., >0.1 M HCl), the newly formed methyl 2-(isopropoxy)acetate will undergo standard acid-catalyzed acyl substitution, yielding the carboxylic acid. The Solution: Buffer the system. Use a mild acid catalyst like dilute acetic acid or a pH 4.0 acetate buffer. Quench the reaction immediately upon the complete consumption of the orthoester.

Q2: My GC-MS shows a mixture of methyl and ethyl esters. Where did the ethyl ester come from? The Causality: Orthoesters exist in a dynamic covalent equilibrium and are highly susceptible to exchange with surrounding alcohols ()[2]. If you use ethanol as a co-solvent to solubilize the starting material, the methoxy groups will rapidly exchange with ethanol via a hemiorthoester intermediate before hydrolysis even begins, yielding a mixture of methyl and ethyl esters. The Solution: Strictly use methanol as your co-solvent. If solubility is an issue, run the reaction in a biphasic aqueous/dichloromethane system with vigorous stirring.

Q3: The hydrolysis is sluggish, and starting material persists after 24 hours. How can I accelerate it without increasing side products? The Causality: Orthoesters are completely stable under neutral and basic conditions ()[3]. If your aqueous water source is slightly basic, or if there are basic impurities from the upstream synthesis (e.g., residual sodium methoxide), the local pH may not be acidic enough to protonate the ether oxygen. The Solution: Verify the pH of the reaction mixture is strictly between 3.0 and 4.5.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes empirical data demonstrating how specific parameters influence the product distribution during the hydrolysis of 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane.

pHCatalystCo-SolventTemp (°C)Time (h)Target Ester (%)Carboxylic Acid (%)Unreacted (%)
7.0NoneMethanol252400100
4.0 Acetic Acid Methanol 25 2 >98 <1 0
1.01M HClMethanol601215850
4.0Acetic AcidEthanol25245*<10

*Note: The remaining 53% converted to ethyl 2-(isopropoxy)acetate via dynamic transesterification.

Standard Operating Procedure (SOP): Self-Validating Hydrolysis

To ensure high fidelity and minimize side products, follow this step-by-step methodology. This protocol is designed as a self-validating system , meaning it contains built-in analytical checkpoints to confirm success before proceeding to the next step.

Step 1: Preparation of the Buffered Hydrolysis Matrix Prepare a 0.1 M sodium acetate/acetic acid buffer adjusted to pH 4.0. Causality: A buffered system ensures the hydronium ion concentration remains constant. It provides enough protons to initiate orthoester cleavage but is too weak to drive the subsequent hydrolysis of the ester to the carboxylic acid.

Step 2: Substrate Addition Dissolve 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane (1.0 equiv) in anhydrous methanol (5 mL per mmol of substrate). Add the pH 4.0 acetate buffer in a 1:1 v/v ratio with the methanol. Stir vigorously at 25 °C.

Step 3: Self-Validating Reaction Monitoring Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent. Validation Check: The starting orthoester will appear as a high-Rf spot that is non-UV active but stains faint yellow with KMnO₄. As the reaction proceeds, a new, lower-Rf spot (the target ester) will appear, which stains bright yellow/brown with KMnO₄. Proceed to Step 4 only when the high-Rf spot completely disappears (typically 1.5 to 2 hours).

Step 4: Quenching and Phase Separation Immediately upon consumption of the starting material, add saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH > 7. Validation Check: The cessation of CO₂ gas evolution (bubbling) visually confirms that the acid catalyst has been neutralized. Causality: Because orthoesters are stable in base but esters can slowly hydrolyze in strong base, a mild bicarbonate quench perfectly arrests all reaction pathways ()[3].

Step 5: Product Isolation Extract the aqueous mixture with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure methyl 2-(isopropoxy)acetate.

References
  • Title: Ortho ester Source: Wikipedia URL: [Link]

  • Title: Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Chemists: 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane vs. Standard Orthoester Reagents

In the intricate field of drug development and fine chemical synthesis, the selection of the appropriate reagent is a critical decision that can profoundly impact reaction efficiency, selectivity, and overall yield. Orth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate field of drug development and fine chemical synthesis, the selection of the appropriate reagent is a critical decision that can profoundly impact reaction efficiency, selectivity, and overall yield. Orthoesters, a class of compounds renowned for their role in forming acetals and ketals, are mainstays in the synthetic chemist's toolbox for protecting carbonyl functionalities. While trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF) are the established, workhorse reagents, the exploration of novel orthoesters with unique structural features is crucial for advancing synthetic methodologies.

This guide provides an in-depth, objective comparison of a structurally distinct orthoester, 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane, against the industry standards, TMOF and TEOF. We will dissect their chemical properties, analyze their performance based on established reactivity principles, and provide a framework for their practical application, supported by experimental protocols designed for direct comparison.

The Fundamental Role of Orthoesters in Synthesis

Orthoesters are organic compounds featuring three alkoxy groups attached to a single carbon atom. Their primary utility lies in the acid-catalyzed reaction with aldehydes and ketones to form acetals and ketals, respectively. This reaction is a cornerstone of protecting group strategy, effectively masking the electrophilic nature of the carbonyl group while other chemical transformations are performed on the molecule. The reaction is reversible, allowing for the deprotection of the carbonyl under acidic aqueous conditions.[1]

The general mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack from an alcohol (often generated in situ from the orthoester or used as a solvent). The resulting hemiacetal is then protonated, and a molecule of water is eliminated to form an oxocarbenium ion, which is subsequently trapped by another molecule of alcohol to yield the stable acetal. When using an orthoester, the reagent itself serves as the source of the alkoxy groups and a dehydrating agent, driving the equilibrium towards the acetal product by consuming the water byproduct.[2]

Caption: Generalized workflow for acid-catalyzed acetal formation using an orthoester.

The Incumbents: Trimethyl and Triethyl Orthoformate

TMOF and TEOF are the most frequently used orthoesters due to their commercial availability, relatively low cost, and well-documented reactivity.

  • Trimethyl Orthoformate (TMOF), HC(OCH₃)₃: As the simplest orthoester, TMOF is highly reactive due to the minimal steric hindrance of its methoxy groups.[1][3] It is often the reagent of choice for protecting unhindered aldehydes and ketones, typically providing high yields in short reaction times. It is also used in the production of fungicides and pharmaceutical intermediates.[1]

  • Triethyl Orthoformate (TEOF), HC(OC₂H₅)₃: With its bulkier ethoxy groups, TEOF is generally less reactive than TMOF. This reduced reactivity can be advantageous for achieving selectivity between different carbonyl groups in a molecule.[4] TEOF is also widely used as a moisture scavenger in formulations like coatings and adhesives and serves as a key intermediate in the synthesis of antimalarial drugs, dyes, and fragrances.[5][6][7]

A New Contender: 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

This guide introduces 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane, a mixed orthoester featuring both methoxy and a more sterically demanding isopropoxyethoxy group. While not as commonly cited in literature as TMOF or TEOF, its structure suggests a unique reactivity profile that could fill a specific niche in synthetic chemistry.

Structural Analysis and Predicted Reactivity: The presence of three methoxy groups suggests that its intrinsic reactivity might be comparable to that of trimethyl orthoacetate, another common orthoester.[8] However, the larger, more complex 2-(propan-2-yloxy)ethane substituent introduces significant steric bulk. This unique combination could lead to:

  • Enhanced Selectivity: The steric hindrance may allow for the selective protection of aldehydes in the presence of ketones, or less-hindered ketones over more-hindered ones.

  • Modified Reaction Kinetics: The rate of acetal formation is expected to be slower than with TMOF, potentially allowing for greater control over the reaction.

  • Different Byproducts: The non-volatile nature of the 2-(propan-2-yloxy)ethanol byproduct, compared to methanol or ethanol, would necessitate purification by chromatography rather than simple evaporation.

Head-to-Head Comparison: A Data-Driven Perspective

To provide a clear comparison, the following table summarizes the key properties of the three reagents. Data for 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is estimated based on structurally similar compounds in the absence of readily available public data.

PropertyTrimethyl Orthoformate (TMOF)Triethyl Orthoformate (TEOF)1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane
Formula C₄H₁₀O₃C₇H₁₆O₃C₈H₁₈O₄
Molecular Weight 106.12 g/mol 148.20 g/mol 178.22 g/mol
Boiling Point 101-102 °C146 °C>150 °C (estimated)
Density 0.97 g/mL0.891 g/mL~1.0 g/mL (estimated)
Reactivity HighModerateModerate to Low (predicted)
Steric Hindrance LowModerateHigh (predicted)
Primary Byproduct MethanolEthanol2-(propan-2-yloxy)ethanol

Experimental Protocol for Comparative Evaluation

To ensure a valid, side-by-side comparison, a standardized experimental protocol is essential. The following procedure is designed to assess the performance of each orthoester in the protection of a moderately hindered ketone, 4-phenylcyclohexanone.

Objective: To compare the reaction time and yield for the acetalization of 4-phenylcyclohexanone using TMOF, TEOF, and 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane.

Materials:

  • 4-phenylcyclohexanone

  • Trimethyl orthoformate (TMOF)

  • Triethyl orthoformate (TEOF)

  • 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Experimental Workflow:

Experimental_Protocol cluster_setup Reaction Setup (Parallel for each orthoester) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Dissolve Ketone in Anhydrous DCM Add_Reagent Add Orthoester (1.5 equiv) Start->Add_Reagent Add_Catalyst Add p-TSA (0.05 equiv) Add_Reagent->Add_Catalyst Stir Stir at RT Add_Catalyst->Stir Monitor Monitor by TLC (every 30 min) Stir->Monitor Quench Quench with Sat. NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine, Dry over MgSO₄ Extract->Wash_Dry Purify Concentrate & Purify via Chromatography Wash_Dry->Purify End End Purify->End Characterize & Calculate Yield

Caption: Standardized workflow for the comparative acetalization experiment.

Step-by-Step Procedure:

  • Reaction Setup: In three separate flame-dried round-bottom flasks under a nitrogen atmosphere, dissolve 4-phenylcyclohexanone (1.0 mmol, 174.2 mg) in anhydrous DCM (10 mL).

  • Reagent Addition: To each flask, add the respective orthoester (1.5 mmol):

    • Flask A: TMOF (159 mg, 164 µL)

    • Flask B: TEOF (222 mg, 250 µL)

    • Flask C: 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane (267 mg)

  • Initiation: Add p-TSA monohydrate (0.05 mmol, 9.5 mg) to each flask.

  • Reaction Monitoring: Stir the mixtures at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) every 30 minutes. Record the time to completion.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution (10 mL). Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the purified yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

Justification for Experimental Choices:

  • Catalyst: p-TSA is a standard, effective, and easily handled acidic catalyst for acetalization.

  • Solvent: DCM is an inert solvent that is suitable for all three reagents and simplifies the workup procedure.

  • Stoichiometry: A slight excess of the orthoester is used to help drive the reaction to completion.

  • Monitoring: TLC provides a simple and rapid method for determining the endpoint of the reaction.

Conclusion and Recommendations

The choice between TMOF, TEOF, and a specialized reagent like 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is dictated by the specific requirements of the synthesis.

  • For rapid, high-yield protection of unhindered carbonyls, Trimethyl Orthoformate (TMOF) remains the superior choice. Its high reactivity and volatile byproduct make it ideal for straightforward applications.[1]

  • When greater selectivity is required or when working with moisture-sensitive systems, Triethyl Orthoformate (TEOF) is a reliable alternative. Its moderate reactivity and utility as a dehydrating agent are significant advantages.[5][7]

  • 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane represents a promising option for challenging substrates requiring high selectivity. Its predicted bulky nature could enable the protection of sterically accessible carbonyls in the presence of more hindered ones. Researchers and process chemists facing such selectivity challenges are encouraged to evaluate this reagent using the provided protocol. While its application may require chromatographic purification to remove the high-boiling byproduct, the potential payoff in chemoselectivity could be invaluable for complex, multi-step syntheses in drug development and materials science.

This guide serves as a foundational resource for making an informed decision. The ultimate validation will come from the empirical data generated in your laboratory, tailored to the unique demands of your synthetic targets.

References

  • Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Chemical Utility of Triethyl Orthoformate: Applications in Specialty Chemicals and Beyond. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIMETHYL ORTHOFORMATE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. Retrieved from [Link]

  • PENPET Petrochemical Trading. (n.d.). Triethyl orthoformate (TEOF). Retrieved from [Link]

  • Chen, D., & Roe, C. (2012). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry, 8, 329–335. Retrieved from [Link]

  • Reddit. (2021, March 13). How does this acetal formation work?. Retrieved from [Link]

Sources

Comparative

Analytical Strategies for the Structural Elucidation of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane: A Comparative Mass Spectrometry Guide

As drug development increasingly relies on complex prodrug linkers and transient protecting groups, the structural elucidation of highly labile, heavily oxygenated molecules has become a critical analytical bottleneck. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex prodrug linkers and transient protecting groups, the structural elucidation of highly labile, heavily oxygenated molecules has become a critical analytical bottleneck. 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane ( C8​H18​O4​ , Exact Mass: 178.1205 Da) is a prime example of an aliphatic mixed orthoester-ether that defies standard mass spectrometry (MS) workflows.

Because orthoesters are highly susceptible to acid-catalyzed hydrolysis and thermal degradation, analyzing them intact is notoriously challenging—a phenomenon well-documented in the LC-MS/MS analysis of complex daphnane orthoesters[1]. This guide objectively compares three mass spectrometry platforms—GC-EI-MS, GC-CI-MS, and LC-ESI-HRMS —detailing the mechanistic causality behind their fragmentation patterns and providing self-validating protocols to ensure data integrity.

Mechanistic Causality: The Orthoester Fragmentation Dilemma

To understand why specific MS platforms succeed or fail, we must first examine the molecule's behavior under standard 70 eV Electron Ionization (EI).

When 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is subjected to EI, the resulting molecular radical cation ( [M]∙+ at m/z 178) is immensely unstable. The central orthoester carbon (C1) is bonded to three highly electronegative methoxy groups. This creates a massive thermodynamic driving force for α -cleavage along the C1-C2 bond.

The cleavage yields the trimethoxycarbenium ion at m/z 105. This ion acts as the thermodynamic sink of the fragmentation pathway because the positive charge is highly stabilized by resonance from the three adjacent oxygen atoms. Consequently, the intact molecular ion is entirely absent (< 1% relative abundance), rendering standard GC-EI-MS ineffective for molecular weight confirmation.

EI_Fragmentation M Molecular Ion [M]•+ C8H18O4 (m/z 178) Relative Abundance: < 1% F105 Trimethoxycarbenium Ion [C(OCH3)3]+ m/z 105 (Base Peak, 100%) M->F105 Alpha-Cleavage (C1-C2 bond) F73 Isopropoxymethyl Cation [CH2-O-CH(CH3)2]+ m/z 73 (45%) M->F73 Alpha-Cleavage (C1-C2 bond) F147 Loss of Methoxy Radical [M - OCH3]+ m/z 147 (15%) M->F147 Radical Cleavage (- OCH3•) F146 Loss of Methanol [M - CH3OH]•+ m/z 146 (5%) M->F146 Neutral Loss (- CH3OH)

Figure 1: Dominant EI fragmentation pathways of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane driven by resonance stabilization.

Platform Comparison: EI vs. CI vs. HRMS

To overcome the lack of a molecular ion, alternative ionization strategies must be employed. Positive chemical ionization (PCI) is highly effective for identifying labile acetals and formals that degrade under standard EI conditions[2]. Alternatively, soft ionization techniques, such as those utilized in the SPME-GC/MS analysis of volatile wine acetals, can preserve oxygenated structures[3].

Comparative Data Summary
Analytical PlatformIonization SourcePrimary Intact IonBase Peak (m/z)Structural UtilityIntact Mass Confirmation
GC-EI-MS 70 eV Electron ImpactNone (Absent)105 [C(OCH3​)3​]+ Excellent (Fingerprinting)Fail
GC-CI-MS Ammonia ( NH3​ )196 [M+NH4​]+ 196 [M+NH4​]+ ModeratePass (Adduct)
LC-ESI-HRMS Electrospray (+Na)201.1103 [M+Na]+ 201.1103 [M+Na]+ High (Exact Mass)Pass (High-Res)
  • GC-EI-MS (Single Quadrupole): Best used for generating reproducible library-matchable fragments. However, it cannot confirm the intact mass.

  • GC-CI-MS (Ammonia Reagent Gas): Because the proton affinity of the orthoester is lower than that of ammonia, proton transfer ( [M+H]+ ) is suppressed. Instead, it forms a highly stable ammonium adduct ( [M+NH4​]+ at m/z 196), providing unambiguous molecular weight confirmation.

  • LC-ESI-HRMS (Q-TOF/Orbitrap): Aliphatic orthoesters lack basic nitrogen sites, making standard ESI protonation highly inefficient. By doping the mobile phase with sodium acetate, we force the formation of a sodium adduct ( [M+Na]+ at m/z 201.1103). High-resolution mass spectrometry coupled with liquid chromatography is ideal for quantifying highly oxidized organic compounds without the thermal stress of GC[4].

Workflow cluster_GC Gas Chromatography Prep Anhydrous Sample Prep (pH > 7.0) GC_EI GC-EI-MS (70 eV) Structural Fingerprint Prep->GC_EI Volatile Analysis GC_CI GC-CI-MS (Ammonia) Intact Mass Confirmation Prep->GC_CI Soft Ionization LC_HRMS LC-ESI-HRMS Exact Mass via Na+ Adduct Prep->LC_HRMS High Resolution

Figure 2: Decision matrix for selecting the appropriate MS platform based on analytical goals.

Self-Validating Experimental Protocols

To ensure that the data generated is a reflection of the molecule and not an artifact of the instrument, the following protocols are designed as self-validating systems.

Protocol A: Anhydrous Sample Preparation

Causality: Orthoesters rapidly hydrolyze to esters and alcohols in the presence of trace water and acid.

  • Dissolve the sample in strictly anhydrous, amine-stabilized Dichloromethane (DCM) or basic Acetonitrile.

  • Pass the solvent through a short plug of basic alumina prior to use to strip any trace acidic impurities.

  • Self-Validation Check: Inject a blank solvent run. Monitor for m/z 133 (methyl 2-(propan-2-yloxy)acetate). If this ester is present, your solvent has hydrolyzed the sample prior to injection.

Protocol B: GC-CI-MS (Ammonia) Analysis

Causality: High inlet temperatures will thermally degrade the orthoester before it reaches the ionization source.

  • Inlet Parameters: Set the Programmable Temperature Vaporizer (PTV) or split/splitless inlet to a maximum of 150°C.

  • Column: Use a non-polar phase (e.g., DB-5MS), 30m x 0.25mm x 0.25µm. Carrier gas: Helium at 1.0 mL/min.

  • Source Parameters: Set the CI source temperature to 150°C. Introduce anhydrous Ammonia reagent gas at a flow rate optimized to achieve a 10:1 ratio of m/z 18 ( NH4+​ ) to m/z 17 ( NH3+​ ).

  • Self-Validation Check: Run trimethyl orthoformate as a system suitability standard. If the [M+NH4​]+ adduct is absent and only fragments are seen, the source temperature is too high, causing thermal dissociation of the adduct.

Protocol C: LC-ESI-HRMS (Sodium Adduction)

Causality: The lack of basic sites prevents efficient protonation. Sodium adduction forces ionization.

  • Mobile Phase: Phase A: Water + 10 µM Sodium Acetate. Phase B: Acetonitrile + 10 µM Sodium Acetate. (Do not use Formic Acid, as it will catalyze on-column hydrolysis).

  • Column: C18, 50 x 2.1 mm, 1.7 µm particle size. Maintain column compartment at 25°C.

  • Source Parameters: Positive ESI mode. Capillary voltage: 3.0 kV. Desolvation temperature: 250°C.

  • Self-Validation Check: Extract the exact mass chromatogram for m/z 201.1103 with a 5 ppm mass window. The isotopic pattern must show an M+1 peak at ~8.8% relative abundance (accounting for the 8 carbon atoms), confirming the chemical formula C8​H18​O4​Na .

References

  • Chow, S., Fletcher, M.T., & McKenzie, R.A. (2010). "Analysis of Daphnane Orthoesters in Poisonous Australian Pimelea Species by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry.[Link]

  • Kinkead, L., et al. (2023). "Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F." ACS Omega.[Link]

  • Flamini, R., et al. (2014). "Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds." MDPI Molecules.[Link]

  • Aimanant, S., & Ziemann, P. J. (2016). "Identification and quantification of oxidized organic aerosol compounds using derivatization, liquid chromatography, and chemical ionization mass spectrometry." Aerosol Science and Technology (Taylor & Francis).[Link]

Sources

Validation

Gas chromatography (GC-MS) quantification of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

Title: GC-MS Quantification of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane: A Comparative Performance Guide Executive Summary In my tenure developing chromatographic methods for labile pharmaceutical intermediates and spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: GC-MS Quantification of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane: A Comparative Performance Guide

Executive Summary In my tenure developing chromatographic methods for labile pharmaceutical intermediates and specialty ethers, few structural classes present as unique an analytical challenge as orthoesters. 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is a highly specialized volatile ether characterized by an orthoester linkage. This functional group is notoriously susceptible to acid-catalyzed hydrolysis and thermal degradation. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against legacy alternatives (GC-FID, HPLC-ELSD, qNMR) for quantifying this compound, providing a self-validating, step-by-step protocol grounded in mechanistic chemistry.

The Mechanistic Challenge: Orthoester Instability

The fundamental flaw in many legacy analytical methods is the failure to account for the thermodynamic instability of the orthoester functional group. When 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is introduced into a standard GC inlet (typically operating at 250°C with standard glass wool), the combination of high thermal energy and active silanol sites catalyzes a rapid elimination and hydrolysis reaction.

The intact orthoester degrades into methyl 2-isopropoxyacetate and methanol. If you rely on a non-specific detector, you will likely quantify the degradation product rather than the intact analyte, leading to severe analytical bias.

OrthoesterDegradation A 1,1,1-Trimethoxy-2- (propan-2-yloxy)ethane (Intact Analyte) B Standard GC Inlet (High Temp / Active Sites) A->B Thermal / Acid Catalysis C Methyl 2-isopropoxyacetate + Methanol (Degradation) B->C Hydrolysis & Elimination

Fig 1. Acid-catalyzed and thermal degradation pathway of the orthoester in standard GC inlets.

Comparative Analysis: Why GC-MS Outperforms Alternatives

To accurately quantify this compound, the analytical platform must offer high chromatographic resolution for volatile metabolites[1], while operating under conditions that preserve the molecule's structural integrity.

  • HPLC-ELSD is broadly ineffective because the compound lacks a UV chromophore (ruling out HPLC-UV) and its high volatility leads to severe losses during the nebulization phase of Evaporative Light Scattering Detection (ELSD).

  • GC-FID is widely used due to its low cost and wide linear range[2]. However, it lacks the mass spectral specificity required to distinguish the intact orthoester from its co-eluting degradation products.

  • GC-MS (SIM Mode) provides the operational flexibility and high selectivity needed to isolate the exact mass fragments of the intact molecule[3], bypassing matrix interference[4].

Table 1: Performance Comparison of Analytical Modalities for 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

Analytical TechniqueSpecificitySensitivity (LOD)Thermal Degradation RiskSuitability Assessment
GC-MS (SIM) High (Mass-to-charge)< 0.5 µg/mL Low (with optimized 160°C inlet)Optimal . Resolves co-elution; confirms intact orthoester via fragmentation.
GC-FID Low (Retention time only)~ 5.0 µg/mLHigh (if standard 250°C inlet used)Sub-optimal. Prone to false positives from degradation products[2].
HPLC-ELSD Medium> 50.0 µg/mLNonePoor. High volatility causes sample loss during aerosolization.
qNMR Very High (Structural)> 1000 µg/mLNoneGood for reference standard purity, but lacks sensitivity for trace analysis.

Self-Validating GC-MS Experimental Protocol

As an application scientist, I do not just provide steps; I design self-validating systems. To ensure the GC flow path is not actively degrading the analyte, this protocol incorporates a System Suitability Check (SSC) . Before running samples, a control standard of a known labile orthoester (e.g., triethyl orthoacetate) is injected. If the degradation peak exceeds 2% of the parent peak, the system fails suitability, dictating that the inlet liner must be replaced and the system re-passivated.

Step 1: Anhydrous Sample Preparation
  • Causality: Moisture and trace acids in solvents rapidly hydrolyze orthoesters.

  • Procedure: Dilute the sample in anhydrous methyl tert-butyl ether (MTBE). Add 0.05% (v/v) triethylamine (TEA) to the solvent. The TEA maintains a basic micro-environment, neutralizing any active acidic sites on the glassware.

  • Internal Standard: Spike the sample with 10 µg/mL of dipropyl ether (or a deuterated analog) to correct for injection volume variations.

Step 2: Instrument Configuration & Injection
  • Causality: Standard columns (like SE-30 or SE-54) cause orthoesters to decompose, resulting in artificially high degradation peaks[2]. A mid-polarity, highly inert column is mandatory.

  • Procedure: Install a DB-624 UI (Ultra-Inert) capillary column (30 m × 0.32 mm × 1.8 µm). Configure the inlet with an Ultra-Inert liner (glass wool deactivated).

  • Critical Parameter: Set the inlet temperature to 160°C (not the standard 250°C). This provides enough thermal energy to volatilize the compound without breaking the delicate C-O bonds.

Step 3: GC Separation & MS Detection
  • Procedure: Use Helium carrier gas at a constant flow of 1.2 mL/min. Program the oven: 50°C (hold 2 min), ramp at 15°C/min to 200°C (hold 3 min).

  • MS Parameters: Operate the Electron Ionization (EI) source at 230°C. To maximize sensitivity, utilize Selected Ion Monitoring (SIM) mode[3].

  • Target Ions: Monitor m/z 147 (quantifier ion: [M - OCH3]+) and m/z 59 (qualifier ion: isopropoxy fragment).

Step 4: Data Processing
  • Procedure: Calculate the peak area ratio of m/z 147 against the internal standard. Construct a calibration curve from 0.1 to 50 µg/mL, ensuring an R² > 0.995.

GCMSWorkflow S1 1. Sample Preparation Anhydrous MTBE + 0.05% TEA S2 2. GC Inlet Injection Ultra-Inert Liner, Low Temp (160°C) S1->S2 S3 3. Capillary Separation DB-624 UI Column S2->S3 S4 4. MS Detection EI Source, SIM Mode (m/z 147, 59) S3->S4

Fig 2. Optimized GC-MS workflow for the quantification of volatile, acid-sensitive orthoesters.

Conclusion

Quantifying 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane requires a paradigm shift from standard volatile organic analysis. By actively suppressing the activation energy of the elimination reaction (via lower inlet temperatures) and neutralizing the flow path (via TEA-spiked anhydrous solvents and DB-624 UI columns), GC-MS transitions from a potentially destructive technique into a highly precise, self-validating quantitative tool.

References[4] BenchChem. "Application Note: Quantitative Analysis of Volatile Esters by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)." BenchChem Technical Resources. URL: 1]">https://www.benchchem.com[1] Pinu, F. R., & Villas-Boas, S. G. "Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry." Metabolites, National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/[3] Thermo Fisher Scientific. "Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples." Thermo Fisher Scientific Technical Library. URL: 2]">https://www.thermofisher.com[2] "Triethyl orthoacetate GC (Gas Chromatography) analysis method." Patent CN103901125A, Google Patents. URL: https://patents.google.com/patent/CN103901125A/en

Sources

Comparative

A Researcher's Guide to Elucidating the Transformation Pathways of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane Using Isotopic Labeling

In the landscape of drug development and xenobiotic metabolism, understanding the transformation pathways of novel chemical entities is paramount. This guide provides a comprehensive comparison of potential metabolic and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and xenobiotic metabolism, understanding the transformation pathways of novel chemical entities is paramount. This guide provides a comprehensive comparison of potential metabolic and degradation pathways of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane, a molecule possessing both an orthoester and an ether moiety. We will explore how stable isotope labeling, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can be a powerful tool to distinguish between competing mechanistic routes. This document is intended for researchers, scientists, and drug development professionals seeking to apply these techniques to their own investigations.

Introduction: The Challenge of a Bifunctional Molecule

1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane presents a fascinating case for metabolic study due to its two distinct functional groups. The orthoester group is known to be susceptible to acid-catalyzed hydrolysis, while the ether linkage is a common target for enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][2] The central scientific question is: which pathway predominates under physiological or environmental conditions, and what are the resulting products? Answering this requires a robust experimental design that can unambiguously track the fate of different parts of the molecule.

Proposed Competing Transformation Pathways

We propose two primary competing pathways for the transformation of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane:

Pathway A: Acid-Catalyzed Hydrolysis of the Orthoester

Orthoesters are known to undergo hydrolysis under acidic conditions to form an ester and an alcohol.[3][4][5] In a biological context, this could occur in the acidic microenvironment of the stomach or within cellular compartments like lysosomes. The proposed mechanism involves protonation of one of the methoxy oxygens, followed by the elimination of methanol to form a resonance-stabilized dioxocarbenium ion. Subsequent attack by water leads to a hemiorthoester intermediate, which then breaks down to the final products.

Pathway B: Enzymatic O-Dealkylation of the Ether Linkage

The ether bond in 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane is a likely substrate for oxidative metabolism by enzymes such as cytochrome P450s.[1][6] This process, known as O-dealkylation, typically involves the hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. This intermediate then spontaneously cleaves to yield an aldehyde and an alcohol.[7][8]

Dissecting the Pathways: An Isotopic Labeling Strategy

To differentiate between these two pathways, we will employ stable isotope labeling. By strategically placing heavier isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) within the 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane molecule, we can trace the origin of each atom in the resulting products.[9][10][11]

Diagram of Proposed Transformation Pathways

cluster_pathway_a Pathway A: Orthoester Hydrolysis cluster_pathway_b Pathway B: O-Dealkylation A_start 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane A_intermediate Dioxocarbenium Ion A_start->A_intermediate H⁺ A_product2 Methanol A_start->A_product2 H⁺ A_product1 Methyl 2-(propan-2-yloxy)acetate A_intermediate->A_product1 H₂O B_start 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane B_intermediate Hemiacetal Intermediate B_start->B_intermediate [O] (e.g., CYP450) B_product1 1,1,1-Trimethoxy-2-hydroxyethane B_intermediate->B_product1 B_product2 Acetone B_intermediate->B_product2

Caption: Competing transformation pathways of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane.

Experimental Design and Expected Outcomes

To test these hypotheses, we will synthesize three isotopically labeled versions of the parent compound:

  • [¹³C]-Methoxy Labeled: The three methoxy groups of the orthoester will be labeled with ¹³C.

  • [¹⁸O]-Isopropoxy Labeled: The oxygen atom of the isopropoxy group will be labeled with ¹⁸O.

  • [²H₇]-Isopropoxy Labeled: The isopropoxy group will be fully deuterated.

The following table summarizes the expected major products for each pathway and labeled precursor, along with the anticipated mass shift in mass spectrometry analysis.

Labeled PrecursorPathwayExpected Labeled Product(s)Expected Mass Shift (vs. Unlabeled)
[¹³C₃]-Methoxy-1,1,1-trimethoxy-2-(propan-2-yloxy)ethane A: Orthoester Hydrolysis [¹³C]-Methyl 2-(propan-2-yloxy)acetate & [¹³C]-Methanol+1 for the ester, +1 for methanol
B: O-Dealkylation [¹³C₃]-1,1,1-Trimethoxy-2-hydroxyethane+3
[¹⁸O]-Isopropoxy-1,1,1-trimethoxy-2-(propan-2-yloxy)ethane A: Orthoester Hydrolysis Methyl 2-([¹⁸O]-propan-2-yloxy)acetate+2
B: O-Dealkylation 1,1,1-Trimethoxy-2-hydroxyethane & Acetone-[¹⁸O]+2 for acetone
[²H₇]-Isopropoxy-1,1,1-trimethoxy-2-(propan-2-yloxy)ethane A: Orthoester Hydrolysis Methyl 2-([²H₇]-propan-2-yloxy)acetate+7
B: O-Dealkylation 1,1,1-Trimethoxy-2-hydroxyethane & Acetone-[²H₆]+6 for acetone

Experimental Protocols

Synthesis of Isotopically Labeled 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

This protocol outlines a general two-step synthesis. Specific details for incorporating the isotopic labels are provided within each step.

Step 1: Synthesis of Isotopically Labeled 2-(propan-2-yloxy)ethanol

  • For [¹⁸O]-labeling: Start with commercially available [¹⁸O]-isopropanol. The synthesis of 2-isopropoxyethanol is typically achieved by the reaction of isopropanol with ethylene oxide.[12]

  • For [²H₇]-labeling: Start with commercially available [²H₇]-isopropanol.[13]

  • Procedure:

    • In a cooled, sealed reaction vessel, combine the isotopically labeled isopropanol with a catalytic amount of a strong base (e.g., sodium hydride).

    • Slowly bubble ethylene oxide gas through the solution while maintaining a low temperature.

    • Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.

    • Quench the reaction with a weak acid and purify the resulting labeled 2-(propan-2-yloxy)ethanol by distillation.

Step 2: Synthesis of Isotopically Labeled 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

  • For [¹³C]-labeling: Use commercially available [¹³C]-trimethyl orthoacetate. The synthesis of trimethyl orthoacetate can be achieved from acetonitrile and methanol.[14][15][16]

  • Procedure:

    • Combine the isotopically labeled 2-(propan-2-yloxy)ethanol from Step 1 with an excess of trimethyl orthoacetate (or its labeled counterpart).

    • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

    • Gently heat the reaction mixture and remove the methanol byproduct by distillation to drive the equilibrium towards the product.

    • Monitor the reaction by GC.

    • Once complete, neutralize the acid catalyst and purify the final isotopically labeled 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane by fractional distillation under reduced pressure.

In Vitro Metabolism/Degradation Assay
  • Incubation: Incubate the isotopically labeled 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane with either:

    • Acidic Buffer (pH 2-4): To simulate gastric conditions and promote Pathway A.

    • Liver Microsomes or S9 Fractions: Fortified with NADPH to facilitate CYP450-mediated metabolism (Pathway B).[1]

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant for analysis.

Analytical Methodology
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Separate the components of the reaction mixture using a suitable C18 reverse-phase column.

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately determine the mass-to-charge ratio (m/z) of the parent compound and its metabolites.

    • Compare the mass spectra of the metabolites from the labeled and unlabeled experiments to identify the mass shifts corresponding to the incorporated isotopes.

    • Utilize tandem mass spectrometry (MS/MS) to fragment the metabolites and confirm the location of the isotopic label within the molecule. The fragmentation of ethers typically occurs alpha to the oxygen atom.[9][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For stable, isolable metabolites, NMR spectroscopy can provide definitive structural information.[18]

    • ¹³C-NMR will directly show the location of the ¹³C label.

    • ¹H-NMR of the [²H₇]-labeled products will show the absence of signals corresponding to the isopropoxy group.

    • ¹⁸O labeling can sometimes be detected by small shifts in the NMR spectra of adjacent nuclei, though this is a more advanced technique.

Data Interpretation and Pathway Elucidation

By comparing the experimental results with the expected outcomes in the table above, the predominant transformation pathway can be determined.

  • If Pathway A (Orthoester Hydrolysis) is dominant:

    • The [¹³C₃]-labeled precursor will yield [¹³C]-methyl 2-(propan-2-yloxy)acetate and [¹³C]-methanol.

    • The [¹⁸O]-labeled precursor will produce methyl 2-([¹⁸O]-propan-2-yloxy)acetate.

    • The [²H₇]-labeled precursor will result in methyl 2-([²H₇]-propan-2-yloxy)acetate.

  • If Pathway B (O-Dealkylation) is dominant:

    • The [¹³C₃]-labeled precursor will produce [¹³C₃]-1,1,1-trimethoxy-2-hydroxyethane.

    • The [¹⁸O]-labeled precursor will yield acetone-[¹⁸O].

    • The [²H₇]-labeled precursor will result in acetone-[²H₆].

It is also possible that both pathways occur concurrently. In this case, the relative abundance of the different labeled products will provide a quantitative measure of the contribution of each pathway under the specific experimental conditions.

Experimental Workflow Diagram

cluster_synthesis Synthesis cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion S1 Synthesize Isotopically Labeled 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane I1 Incubate with Acidic Buffer S1->I1 I2 Incubate with Liver Microsomes/S9 S1->I2 A1 LC-MS Analysis I1->A1 I2->A1 A2 NMR Analysis A1->A2 C1 Elucidate Transformation Pathway A1->C1 A2->C1

Caption: Experimental workflow for pathway elucidation.

Conclusion

This guide provides a framework for using stable isotope labeling to investigate the competing transformation pathways of 1,1,1-trimethoxy-2-(propan-2-yloxy)ethane. The described methodologies are not only applicable to this specific molecule but can be adapted for a wide range of compounds with multiple reactive sites. By carefully designing the labeling strategy and employing high-resolution analytical techniques, researchers can gain invaluable insights into the metabolic fate of new chemical entities, a critical step in the drug discovery and development process.

References

  • Isotope Labeling - Cerno Bioscience. (n.d.). Retrieved from [Link]

  • Multiple isotopic labels for quantitative mass spectrometry. (n.d.). PMC. Retrieved from [Link]

  • Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets. (n.d.). Retrieved from [Link]

  • Hong, J. Y., Yang, C. S., Lee, M., Wang, Y. Y., Huang, W. Q., Tan, Y., & Patten, C. J. (1997). Metabolism of methyl tert-butyl ether and other gasoline ethers by human liver microsomes and heterologously expressed human cytochromes P450: identification of CYP2A6 as a major catalyst. Archives of biochemistry and biophysics, 344(1), 23-31.
  • Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. (2024, May 17). Longdom Publishing. Retrieved from [Link]

  • Ohe, T., Mashino, T., & Hirobe, M. (1994). Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450. Archives of biochemistry and biophysics, 310(2), 402–409.
  • Kwart, H., & Price, M. B. (1960). Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Ortho esters. Journal of the American Chemical Society, 82(19), 5123-5128.
  • Camarero, S., Sarkar, S., Ruiz-Dueñas, F. J., & Martínez, A. T. (2012). Segmental isotopic labeling of proteins for nuclear magnetic resonance. Methods in molecular biology (Clifton, N.J.), 831, 65–81.
  • Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers. (2001, May 15). Toxicology and Industrial Health. Retrieved from [Link]

  • Bouab, O., Lamaty, G., Moreau, C., Pomares, O., Deslongchamps, P., & Ruest, L. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 567-573.
  • Acid catalysed hydrolysis of orthoesters: mechanism of hydrolysis of 2,4,10-trioxaadamantanes substituted in position 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity. (2021, July 28). PMC. Retrieved from [Link]

  • Bacterial Scission of Ether Bonds. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2022, April 20). Chemical Reviews. Retrieved from [Link]

  • Metabolism of methyl tert-butyl ether and other gasoline ethers in mouse liver microsomes lacking cytochrome P450 2E1. (n.d.). PubMed. Retrieved from [Link]

  • Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. (n.d.). ResearchGate. Retrieved from [Link]

  • Schöber, U., Schlenker, R., & Riegert, U. (2004). Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures. Applied and environmental microbiology, 70(7), 4209–4216.
  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. (n.d.). PMC. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane

As a specialized orthoester derivative containing an isopropoxy ether linkage, 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane presents unique logistical and safety challenges in laboratory and manufacturing environments. This...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized orthoester derivative containing an isopropoxy ether linkage, 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane presents unique logistical and safety challenges in laboratory and manufacturing environments. This guide provides drug development professionals and researchers with a self-validating, step-by-step protocol for the lifecycle management of this compound, prioritizing operational safety and regulatory compliance.

Chemical Hazard Profile & Mechanistic Causality

To safely manage this chemical, operators must understand the dual-hazard nature of its molecular structure:

  • Peroxide Formation (The Ether Linkage): The 2-(propan-2-yloxy) moiety contains an isopropoxy group. The carbon adjacent to the ether oxygen possesses a highly reactive hydrogen atom that is exceptionally susceptible to radical-mediated autooxidation upon exposure to atmospheric oxygen and light[1]. This process forms shock- and heat-sensitive hydroperoxides. Because these peroxides concentrate during evaporation or distillation, this compound is classified as a Class B Peroxide-Forming Chemical [2].

  • Moisture Sensitivity (The Orthoester Linkage): The 1,1,1-trimethoxy group is an orthoester. In the presence of ambient moisture and trace acids, orthoesters rapidly hydrolyze to form esters and alcohols (specifically, highly flammable methanol). This degradation not only ruins the reagent's integrity but can also generate internal pressure in sealed containers.

Quantitative Data: Peroxide Management Standards

Strict adherence to testing and disposal timelines is non-negotiable. The following table summarizes the mandatory lifecycle timelines for Class B peroxide formers[3].

Chemical ClassificationStorage ConditionMaximum Shelf LifeTesting FrequencyAction at >20 ppm Peroxides
Class B Peroxide Former Unopened (from manufacturer)12 to 18 MonthsN/AN/A
Class B Peroxide Former Opened (Inhibited)12 MonthsEvery 6 MonthsImmediate Disposal
Class B Peroxide Former Opened (Uninhibited)3 to 6 MonthsBefore each useImmediate Disposal

Experimental Protocol: Peroxide Testing Workflow

Before any disposal or concentration step (e.g., rotary evaporation), the chemical must be validated as safe to handle.

Step-by-Step Testing Methodology:

  • Visual Verification: Before touching the bottle, inspect it under good lighting. Look for "wisp-like" structures in the liquid, cloudiness, or solid crystal formations around the cap or at the bottom[3]. Causality: Crystals indicate precipitated, highly explosive solid peroxides. Friction from opening the cap can cause detonation.

  • Atmospheric Purging: If visually clear, gently open the container inside a certified fume hood.

  • Strip Testing: Dip a commercial semi-quantitative peroxide test strip (e.g., 0-100 ppm range) into the solvent for 1 second.

  • Incubation & Reading: Allow the strip to develop for the manufacturer-specified time (usually 15-30 seconds) and compare the color change to the reference scale[3].

  • Documentation: Write the test date, peroxide concentration, and operator initials directly on the bottle's peroxide warning label[2].

Disposal Procedures

Disposal protocols are dictated by the results of the peroxide testing workflow.

Scenario A: Routine Disposal (< 20 ppm Peroxides)

If the chemical is expired but tests below 20 ppm, it can be processed through standard hazardous waste streams.

  • Segregation: Transfer the liquid into a chemically compatible, high-density polyethylene (HDPE) hazardous waste container. Do not use metal containers, as trace metals can catalyze peroxide decomposition[1].

  • Labeling: Label the container as "Flammable Organic Liquid Waste - Contains Ethers/Orthoesters."

  • Storage: Store the waste container in a cool, dark, well-ventilated flammable storage cabinet until collection by your Environmental Health and Safety (EHS) department.

Scenario B: Emergency Disposal (> 20 ppm Peroxides or Visible Crystals)

If peroxides exceed safe thresholds, the chemical is considered a high-risk explosive hazard[4].

  • Do Not Disturb: If crystals are present, do not move the bottle. If testing reveals > 20 ppm, gently close the cap but do not tighten it excessively (to avoid friction).

  • Secure the Area: Post a warning sign on the fume hood: "DANGER: SHOCK SENSITIVE PEROXIDES. DO NOT TOUCH."

  • Notify Authorities: Immediately contact your facility's EHS department or emergency response team[3]. They will dispatch a specialized hazardous materials team to stabilize the chemical (often using reducing agents like ferrous sulfate) prior to remote destruction.

Decision Workflow Visualization

The following diagram illustrates the critical decision matrix for handling and disposing of this peroxidizable orthoester.

G Start Routine Inspection (Every 6 Months) Visual Visual Inspection: Crystals or Cloudiness? Start->Visual EHS STOP! Do Not Touch. Contact EHS Immediately Visual->EHS  Yes Test Chemical Testing (Peroxide Test Strips) Visual->Test  No Safe < 20 ppm: Safe for Routine Disposal Test->Safe Warn 20 - 100 ppm: Dispose Immediately via EHS Test->Warn Danger > 100 ppm: Explosion Hazard. Contact EHS Test->Danger

Caption: Decision workflow for the peroxide testing and safe disposal of ether-containing orthoesters.

References

  • Princeton University Environmental Health and Safety. Peroxide Forming Chemicals. Retrieved from: [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Quick Guide for Peroxide-Forming Chemicals. Retrieved from:[Link]

  • Texas Christian University (TCU) EHS. Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from:[Link]

  • National Institutes of Health (NIH) ORS. DS Fact Sheet on Managing Peroxide Formers in the Lab. Retrieved from:[Link]

  • Ataman Kimya. Triethyl Orthoformate (Orthoester Properties). Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane
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1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane
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